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Foundational

An In-Depth Technical Guide to the Applications of L-Tyrosine (2,3-¹³C₂; ¹⁵N) in Structural Biology

Introduction: The Strategic Imperative of Isotopic Labeling in Modern Structural Biology In the pursuit of understanding the intricate dance of biomolecules, structural biologists are tasked with visualizing the invisibl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Isotopic Labeling in Modern Structural Biology

In the pursuit of understanding the intricate dance of biomolecules, structural biologists are tasked with visualizing the invisible. The static snapshots provided by X-ray crystallography and the dynamic ensembles revealed by Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental to modern drug discovery and molecular biology. The precision of these techniques, however, is critically dependent on our ability to selectively highlight specific atoms within a vast sea of others. This is the realm of isotopic labeling, a sophisticated strategy that replaces naturally abundant isotopes (like ¹²C and ¹⁴N) with their heavier, NMR-active counterparts (¹³C and ¹⁵N).

This guide moves beyond the foundational principles of uniform labeling to explore the strategic power of selective, or site-specific, isotopic enrichment. Specifically, we will provide an in-depth technical exploration of L-Tyrosine labeled with ¹³C at the alpha (Cα, position 2) and beta (Cβ, position 3) carbons, and with ¹⁵N at the backbone amide position. This specific labeling scheme, L-Tyrosine (2,3-¹³C₂; ¹⁵N), is not an arbitrary choice; it is a carefully considered tool designed to answer specific, high-resolution questions about protein structure, dynamics, and interaction.

This document is intended for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the causality behind experimental choices, grounding every recommendation in the principles of biophysical chemistry and field-proven insights.

I. The Rationale: Why Selectively Label Tyrosine at Cα and Cβ?

Tyrosine is a residue of profound functional importance. Its aromatic side chain can participate in π-stacking interactions, its hydroxyl group is a key player in hydrogen bonding and phosphorylation, and its presence in an active site often dictates catalytic activity.[1] To understand a protein's mechanism, one must understand the behavior of its tyrosine residues.

Uniformly labeling a protein with ¹³C is a powerful, standard approach for structural studies.[2] However, in larger proteins (>25 kDa), this method can lead to prohibitively complex spectra and significant signal loss due to rapid transverse relaxation.[3] The sheer number of ¹³C-¹³C couplings complicates spectra and makes unambiguous resonance assignment a formidable challenge.

Selective labeling of specific amino acid types, like tyrosine, immediately simplifies crowded spectra by reducing the number of observed signals.[4] The choice to label at the Cα and Cβ positions is a strategic one, rooted in the fundamental principles of protein NMR:

  • Probing the Protein Backbone: The chemical shifts of the Cα and Cβ carbons are exquisitely sensitive to the local backbone conformation, defined by the phi (φ) and psi (ψ) dihedral angles.[5] Labeling these two atoms provides a direct and sensitive probe into the secondary structure (α-helix vs. β-sheet) at the location of each tyrosine residue.

  • Simplifying Side-Chain Assignment: By introducing ¹³C labels only at Cα and Cβ, we create a simplified spin system. This facilitates the use of specific NMR experiments, such as a (H)CC(CO)NH, to unambiguously link the side-chain signals to the backbone amide proton and nitrogen, which are themselves identified in a standard ¹H-¹⁵N HSQC spectrum.

  • Studying Local Dynamics: The relaxation properties of the Cα and Cβ nuclei provide detailed information about the dynamics of the protein backbone and the proximal side chain on picosecond to nanosecond timescales. This is crucial for understanding protein flexibility, conformational entropy, and allosteric regulation.

  • Avoiding Isotope Scrambling: While ¹⁵N labeling of some amino acids can be prone to metabolic scrambling (where the isotope is transferred to other amino acid types), the carbon backbone is generally more stable.[4] Utilizing ¹³C-labeled tyrosine minimizes this issue, ensuring that the observed signals originate solely from the intended residue type.

In essence, L-Tyrosine (2,3-¹³C₂; ¹⁵N) acts as a high-precision reporter, broadcasting detailed structural and dynamic information from a functionally significant and strategically chosen location within the protein.

II. Experimental Workflow: From Gene to Labeled Protein

The successful application of L-Tyrosine (2,3-¹³C₂; ¹⁵N) begins with its efficient and specific incorporation into the target protein. This is typically achieved through overexpression in an E. coli host grown in a defined minimal medium.

Core Principle: Nutritional Control

The workflow hinges on providing the expression host with a carefully controlled diet. The bacteria are grown in M9 minimal medium, which contains only the essential salts and a single carbon source (e.g., unlabeled glucose) and a single nitrogen source (¹⁵NH₄Cl for uniform ¹⁵N labeling). To achieve selective tyrosine labeling, the medium is supplemented with a complete mixture of unlabeled amino acids, except for tyrosine. In place of natural tyrosine, the isotopically labeled L-Tyrosine (2,3-¹³C₂; ¹⁵N) is added. The bacterial machinery will preferentially incorporate this supplemented amino acid into the synthesized protein.

G cluster_0 Preparation cluster_1 Protein Expression cluster_2 Purification & Analysis Plasmid Expression Plasmid (Target Gene) Ecoli E. coli Host (e.g., BL21(DE3)) Plasmid->Ecoli Transformation Preculture 1. Pre-culture (Rich Medium, e.g., LB) Ecoli->Preculture M9_Culture 2. Main Culture (M9 Minimal Medium) Preculture->M9_Culture Inoculation Supplement 3. Add Isotopic Labels: - ¹⁵NH₄Cl - L-Tyrosine (2,3-¹³C₂; ¹⁵N) - Unlabeled Amino Acids (minus Tyr) Induction 4. Induce Expression (IPTG) Supplement->Induction Harvest 5. Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purify Protein Purification (e.g., Affinity Chromatography) Lysis->Purify QC QC & Sample Prep (SDS-PAGE, Buffer Exchange) Purify->QC Analysis Structural Analysis (NMR, Mass Spec) QC->Analysis

Caption: Workflow for selective isotopic labeling of a target protein.
Detailed Protocol: Selective Incorporation of L-Tyrosine (2,3-¹³C₂; ¹⁵N)

This protocol is a representative guideline for a 1-liter culture and should be optimized for the specific target protein.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid.

  • Luria Broth (LB) and appropriate antibiotic.

  • M9 salts (5x stock).

  • ¹⁵NH₄Cl (Ammonium-15N Chloride).

  • D-Glucose (unlabeled).

  • MgSO₄ (1M sterile stock).

  • CaCl₂ (1M sterile stock).

  • Trace metals solution (1000x stock).

  • Vitamin solution (e.g., 1000x BME vitamins).

  • Amino acid stock solution (unlabeled, minus tyrosine).

  • L-Tyrosine (2,3-¹³C₂; ¹⁵N) .

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Day 1: Pre-culture:

    • Inoculate a single colony of transformed E. coli into 10-20 mL of LB medium containing the appropriate antibiotic.

    • Grow overnight at 37°C with vigorous shaking.

  • Day 2: Main Culture & Labeling:

    • Prepare 1 L of sterile M9 minimal medium in a 2.8 L baffled flask. To the M9 salts, add:

      • 1 g ¹⁵NH₄Cl (as the sole nitrogen source).

      • 20 mL of 20% (w/v) D-glucose.

      • 2 mL of 1 M MgSO₄.

      • 100 µL of 1 M CaCl₂.

      • 1 mL of 1000x trace metals.

      • 1 mL of 1000x vitamins.

      • Appropriate antibiotic.

    • Inoculate the M9 medium with the overnight pre-culture (e.g., 10 mL).

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

    • Add the labeled amino acid: Add 100-150 mg of L-Tyrosine (2,3-¹³C₂; ¹⁵N). It is often beneficial to dissolve it in a small amount of dilute NaOH before adding to the culture, as tyrosine has poor aqueous solubility.

    • Add unlabeled amino acids: Add the other 19 unlabeled amino acids to a final concentration of ~100 mg/L each to suppress endogenous amino acid biosynthesis.

    • Continue shaking for 30-45 minutes to allow for uptake of the supplemented amino acids.

  • Induction and Harvest:

    • Cool the culture to the desired expression temperature (e.g., 18-25°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Continue to grow the culture for 12-18 hours at the lower temperature.

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • The resulting cell pellet can be stored at -80°C or used immediately for purification.

  • Protein Purification and Sample Preparation:

    • Purify the protein using standard methods (e.g., nickel-affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).

    • Verify purity by SDS-PAGE.

    • For NMR analysis, the protein must be exchanged into a low-salt NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) and concentrated to 0.5-1.0 mM. The final sample should contain 5-10% D₂O for the spectrometer lock.

III. Application in NMR Spectroscopy: Assigning Resonances and Probing Dynamics

With the selectively labeled protein in hand, NMR spectroscopy becomes a powerful tool for high-resolution analysis. The ¹⁵N label allows for standard backbone assignment strategies, while the ¹³C labels at Cα and Cβ provide a direct window into the side-chain conformation and dynamics of each tyrosine residue.

NMR Experimental Workflow

G cluster_0 Backbone Assignment cluster_1 Side-Chain Assignment cluster_2 Structural & Dynamic Analysis HSQC 1. ¹H-¹⁵N HSQC (Tyrosine Amide 'Fingerprints') HNCA 2. 3D HNCA / HN(CO)CA (Intra-residue N-Cα correlation) HSQC->HNCA HNCACB 3. 3D HNCACB (Correlates N with Cα and Cβ of a residue and its predecessor) HNCA->HNCACB CCC 4. (H)CC(CO)NH (Connects Cα/Cβ to backbone N) HNCACB->CCC Confirm Cβ NOESY NOESY Experiments (Through-space distances) HNCACB->NOESY CCC->NOESY Relax ¹³C Relaxation Experiments (ps-ns timescale dynamics) NOESY->Relax Titration Chemical Shift Perturbation (Ligand binding, pH titration) Relax->Titration

Caption: NMR workflow for a selectively ¹³C, ¹⁵N labeled protein.

1. Backbone Amide Assignment (¹H-¹⁵N HSQC): The first step is to acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment provides a "fingerprint" of the protein, with one peak for each backbone amide group (except for prolines). Since all residues are ¹⁵N-labeled, this spectrum will show signals for all amino acids. The peaks corresponding to the tyrosine residues can be identified using subsequent 3D experiments.

2. Cα and Cβ Resonance Assignment: The key experiment enabled by the (2,3-¹³C₂) labeling is the 3D HNCACB . This experiment correlates the amide ¹H and ¹⁵N of a residue (i) with the ¹³Cα and ¹³Cβ of that same residue (i) and the preceding residue (i-1). By tracing these connections, one can walk along the protein backbone. For a tyrosine residue, strong cross-peaks will appear at its characteristic Cα (~58 ppm) and Cβ (~39 ppm) chemical shifts, confirming its identity and linking it to its neighbors in the sequence.[6]

3. Probing Dynamics with ¹³C Relaxation: Once assigned, the ¹³Cα and ¹³Cβ nuclei become powerful probes of local dynamics. By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, as well as the heteronuclear NOE for these carbons, one can determine the model-free order parameter (S²). S² is a measure of the spatial restriction of the C-H bond vector, with a value of 1 indicating complete rigidity and a value approaching 0 indicating high flexibility. This allows for a quantitative assessment of the flexibility of the backbone at each tyrosine location.

ParameterInformation GainedTimescale
R₁ (Longitudinal Relaxation) Overall molecular tumbling, fast internal motionsps - ns
R₂ (Transverse Relaxation) Overall tumbling, fast internal motions, chemical exchangeµs - ms
Heteronuclear NOE Amplitude of fast internal motionsps - ns
S² (Order Parameter) Amplitude of bond vector motion (rigidity/flexibility)ps - ns
Table 1: Information derived from ¹³C spin relaxation experiments.

IV. Application in Mass Spectrometry: Verifying Incorporation and Quantitative Proteomics

Mass spectrometry (MS) serves two critical roles: first, to verify the successful and specific incorporation of the labeled amino acid, and second, as a quantitative tool in more complex experimental designs.

Verification of Label Incorporation:

After protein purification, a small aliquot should be analyzed by high-resolution mass spectrometry (e.g., ESI-Q-TOF).

  • Intact Mass Analysis: The intact mass of the labeled protein will be higher than the unlabeled version. The expected mass shift can be precisely calculated:

    • Each ¹³C adds ~1.00335 Da.

    • Each ¹⁵N adds ~0.99703 Da.

    • For each incorporated L-Tyrosine (2,3-¹³C₂; ¹⁵N), the mass increase is (2 * 1.00335) + 0.99703 = 3.00373 Da .

    • If a protein has 'n' tyrosine residues, the total mass shift will be n * 3.00373 Da. Observing this specific mass shift confirms successful incorporation.

  • Peptide Mass Fingerprinting:

    • The protein is digested with a protease (e.g., trypsin).

    • The resulting peptide mixture is analyzed by LC-MS/MS.

    • Peptides containing tyrosine will show a mass shift of +3.004 Da compared to their unlabeled counterparts in the MS1 scan.

    • Fragmentation (MS/MS) of these peptides will confirm the location of the label within the sequence.

Quantitative Applications (Advanced):

While selective labeling is primarily for simplifying NMR, the principles can be extended to quantitative MS. For instance, one could compare two cellular states (e.g., untreated vs. drug-treated).

  • State 1: Grow cells and express the target protein with natural (light) tyrosine.

  • State 2: Grow cells and express the target protein with L-Tyrosine (2,3-¹³C₂; ¹⁵N) (heavy).

  • Mix equal amounts of purified protein from both states.

  • Analyze by LC-MS/MS. The ratio of the peak intensities for the heavy and light versions of each tyrosine-containing peptide provides a precise measure of the relative change in protein abundance or modification state between the two conditions.

V. Conclusion and Future Outlook

The selective labeling of L-Tyrosine with ¹³C at its Cα and Cβ positions, in conjunction with uniform ¹⁵N labeling, is a powerful and nuanced technique in structural biology. It provides an elegant solution to the challenges of spectral complexity and relaxation in larger proteins, enabling researchers to zoom in on functionally critical residues. By providing direct access to the structural and dynamic properties of the protein backbone at specific, functionally relevant sites, this method is invaluable for detailed mechanistic studies, fragment-based drug screening, and understanding allosteric communication. As NMR hardware and pulse sequence design continue to advance, the strategic application of such sophisticated labeling schemes will become ever more central to pushing the frontiers of molecular biophysics and drug discovery.

References

  • Amino Acid Selective 13 C Labeling and 13 C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. (2015). ResearchGate. [Link]

  • CcpNmr Analysis Version 3 Side-chain Assignment Tutorial. CcpNmr. [Link]

  • Determination of Multiple f-Torsion Angles in Proteins by Selective and Extensive 13C Labeling and Two-Dimensional Solid-State NMR. Hong Lab MIT. [Link]

  • Determining protein structure by tyrosine bioconjugation. (2020). bioRxiv. [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). PubMed. [Link]

  • Discriminating changes in protein structure using tyrosine conjugation. PubMed Central (PMC) - NIH. [Link]

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. PubMed Central (PMC). [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). ACS Publications. [Link]

  • 13C Direct Detected NMR for Challenging Systems. (2020). ACS Publications. [Link]

  • 1-¹³C amino acid selective labeling in a 2H15N background for NMR studies of large proteins. (2007). PubMed. [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. PubMed Central (PMC). [Link]

  • Determining protein structure by tyrosine bioconjugation. (2020). bioRxiv. [Link]

  • NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. (2021). MDPI. [Link]

  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. (2025). PubMed. [Link]

  • Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. (2025). PubMed. [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). ResearchGate. [Link]

  • Isotopic Labeling for NMR Spectroscopy of Biological Solids. isobiotec.com. [Link]

  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's group at the University of Toronto. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. [Link]

  • Profiling the metabolism of human cells by deep 13C labeling. PubMed Central (PMC). [Link]

  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc.. [Link]

  • 15N,13C,2H. (2012). Protein NMR. [Link]

  • C alpha and C beta carbon-13 chemical shifts in proteins from an empirical database. (1997). PubMed. [Link]

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. (2025). ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to L-Tyrosine (2,3-¹³C₂; ¹⁵N) for Stable Isotope Analysis

Introduction: The Role of Isotopically Labeled Tyrosine in Modern Research L-Tyrosine, a non-essential amino acid, is a cornerstone of numerous physiological processes. It serves as a precursor for the synthesis of criti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isotopically Labeled Tyrosine in Modern Research

L-Tyrosine, a non-essential amino acid, is a cornerstone of numerous physiological processes. It serves as a precursor for the synthesis of critical neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] Its central role in metabolism makes it a key target for researchers in neuroscience, endocrinology, and metabolic disorders. Stable isotope analysis, a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules, has become indispensable in these fields.[4][5] This guide provides an in-depth technical overview of the chemical properties and applications of a specific isotopologue, L-Tyrosine (2,3-¹³C₂; ¹⁵N), for researchers, scientists, and drug development professionals. The strategic placement of ¹³C at the second and third carbon positions and ¹⁵N at the amino group provides a significant mass shift, making it an excellent internal standard for highly sensitive and accurate quantification in complex biological matrices.[6]

Physicochemical Properties of L-Tyrosine and its Labeled Analog

A thorough understanding of the fundamental chemical properties of both unlabeled and labeled L-Tyrosine is crucial for its effective use in experimental settings.

Core Molecular Characteristics

L-Tyrosine is a polar, aromatic α-amino acid with a phenolic hydroxyl group.[] This structure imparts both hydrophilic and hydrophobic characteristics, influencing its interactions within proteins and its solubility.[8]

PropertyUnlabeled L-TyrosineL-Tyrosine (2,3-¹³C₂; ¹⁵N)Data Source(s)
Molecular FormulaC₉H₁₁NO₃C₇¹³C₂H₁₁¹⁵NO₃[9][10]
Monoisotopic Mass181.0739 g/mol 184.0777 g/mol [9][10]
Molecular Weight181.19 g/mol ~184.19 g/mol [9][10]
Isoelectric Point (pI)5.66~5.66[11]
pKa values2.2 (carboxyl), 9.21 (amino)~2.2, ~9.21[8][12]
Solubility in Water0.45 g/L at 25°CExpected to be similar to unlabeled[9]

Note: The physicochemical properties such as pI, pKa, and solubility are not expected to be significantly altered by the isotopic substitution.

Isotopic Enrichment and Purity

The utility of L-Tyrosine (2,3-¹³C₂; ¹⁵N) as an internal standard is directly dependent on its isotopic enrichment and chemical purity. Commercially available standards typically specify these parameters on a Certificate of Analysis.

  • Isotopic Enrichment: This refers to the percentage of the labeled isotope at a specific atomic position.[13] For L-Tyrosine (2,3-¹³C₂; ¹⁵N), high enrichment (typically >98%) at the 2- and 3-carbon positions and the nitrogen atom is essential to minimize interference from naturally abundant isotopes.[10]

  • Chemical Purity: This indicates the percentage of the compound that is in the desired chemical form, free from other chemical contaminants. A high chemical purity (typically >98%) ensures that the standard does not introduce interfering substances into the analysis.[10]

Application in Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis of small molecules in complex samples. L-Tyrosine (2,3-¹³C₂; ¹⁵N) is an ideal internal standard for this technique due to its chemical identity with the endogenous analyte, allowing it to co-elute chromatographically and exhibit similar ionization efficiency, thereby correcting for variations during sample preparation and analysis.[14]

Experimental Workflow for Quantification of L-Tyrosine

Caption: A typical workflow for the quantification of L-Tyrosine using a stable isotope-labeled internal standard.

Step-by-Step Protocol for L-Tyrosine Quantification in Plasma
  • Preparation of Standards:

    • Prepare a stock solution of L-Tyrosine (2,3-¹³C₂; ¹⁵N) in a suitable solvent (e.g., 0.1 M HCl).

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Tyrosine into a surrogate matrix (e.g., charcoal-stripped plasma) containing a fixed concentration of the internal standard.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the L-Tyrosine (2,3-¹³C₂; ¹⁵N) internal standard working solution.

    • Vortex briefly.

    • Add 400 µL of a protein precipitation agent (e.g., ice-cold methanol or acetonitrile).

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable reversed-phase or HILIC column to achieve separation of L-Tyrosine from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both unlabeled L-Tyrosine and the labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Tyrosine182.1136.1
L-Tyrosine (2,3-¹³C₂; ¹⁵N)185.1138.1

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. The product ion at m/z 136.1 for unlabeled tyrosine corresponds to the loss of the carboxyl group.[15]

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled L-Tyrosine standards.

    • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Fate and Tracer Studies

Beyond its use as an internal standard, L-Tyrosine (2,3-¹³C₂; ¹⁵N) can serve as a tracer to investigate metabolic pathways. By administering the labeled tyrosine, researchers can track its incorporation into downstream metabolites.

L-Tyrosine Metabolic Pathway

Tyrosine_Metabolism Tyr L-Tyrosine (2,3-¹³C₂; ¹⁵N) DOPA L-DOPA (¹³C₂, ¹⁵N) Tyr->DOPA Tyrosine Hydroxylase T3_T4 Thyroid Hormones (¹³C₂, ¹⁵N) Tyr->T3_T4 Thyroid Peroxidase Melanin Melanin (¹³C₂, ¹⁵N) Tyr->Melanin Tyrosinase Dopamine Dopamine (¹³C₂, ¹⁵N) DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (¹³C₂, ¹⁵N) Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine (¹³C₂, ¹⁵N) Norepinephrine->Epinephrine

Caption: Simplified metabolic pathways of L-Tyrosine, illustrating the flow of the stable isotopes.

The incorporation of the ¹³C and ¹⁵N labels into neurotransmitters and hormones allows for the dynamic assessment of their synthesis and turnover rates under various physiological and pathological conditions. This provides invaluable insights into the regulation of these critical signaling molecules.[16]

Conclusion

L-Tyrosine (2,3-¹³C₂; ¹⁵N) is a powerful tool for researchers in a wide range of scientific disciplines. Its well-defined chemical properties and the strategic placement of stable isotopes make it an exceptional internal standard for accurate and precise quantification of endogenous L-Tyrosine. Furthermore, its application as a metabolic tracer opens avenues for dynamic studies of neurotransmitter and hormone metabolism. A thorough understanding of the principles outlined in this guide will enable researchers to effectively harness the potential of this versatile molecule in their scientific endeavors.

References

  • Cai, W., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 89. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. [Link]

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  • National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator. [Link]

  • Rupa Health. (2024). L-Tyrosine Supplementation: Supporting Thyroid Health and Adrenal Function. [Link]

  • Kopytyn, D., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. Low Temperature Physics, 47(8), 735-740. [Link]

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  • ResearchGate. (n.d.). Fragmentation of tyrosine by low-energy electron impact. [Link]

  • ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6735–6739. [Link]

  • Choi, Y. S., et al. (2010). Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. Analytical Biochemistry, 401(1), 15-21. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific ¹³C & ¹⁵N analysis of Amino Acids by GC-C-IRMS. [Link]

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  • Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Tyrosine (3′,5′-¹³C₂, 99%; 2,3,3,2′,6′-D₅, 98%; ¹⁵N, 98%). [Link]

  • Nootropics Depot. (n.d.). Certificate of Analysis - L-Tyrosine Powder. [Link]

  • Vasicek, L. A., et al. (2014). Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1441–1447. [Link]

  • Qiu, S., et al. (2013). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology, 47(11), 5834–5842. [Link]

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  • National Institute of Standards and Technology. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]

  • Grieco, P. A., & Fobare, W. F. (1982). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 47(26), 5223–5226. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. [Link]

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Foundational

A Technical Guide to Understanding the Spin System of L-Tyrosine (2,3-¹³C₂; ¹⁵N) for Advanced NMR Applications

Introduction In the landscape of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful technique for elucidating molecular structure, dynamics, and interacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful technique for elucidating molecular structure, dynamics, and interactions in solution.[1] The fundamental principle of NMR relies on the magnetic properties of atomic nuclei, where transitions between nuclear spin states are observed when subjected to an external magnetic field.[2][3] However, for complex biomolecules like proteins, the sheer number of signals in a standard proton (¹H) NMR spectrum leads to overwhelming overlap.

This challenge is elegantly overcome through isotopic labeling—the strategic incorporation of NMR-active isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[4][] By replacing the naturally abundant, NMR-inactive ¹²C and low-sensitivity ¹⁴N, we can create specific "spin systems" that allow us to resolve individual atoms and trace their connections through the molecular framework.[6]

This guide provides an in-depth technical exploration of a specific and highly useful isotopologue: L-Tyrosine labeled with ¹³C at the alpha (Cα, or C2) and beta (Cβ, or C3) positions and with ¹⁵N at the amide position. We will dissect the intricate network of interactions within this spin system and detail the state-of-the-art NMR experiments designed to probe it, offering researchers a robust framework for leveraging this powerful tool in their work.

Section 1: The L-Tyrosine (2,3-¹³C₂; ¹⁵N) Spin System: A Foundational Overview

A spin system is a network of nuclei within a molecule that interact with each other through the chemical bonds that separate them, a phenomenon known as J-coupling or scalar coupling.[7] This coupling results in the splitting of NMR signals and, more importantly, provides a mechanism to transfer magnetization between nuclei, which is the basis for a vast suite of multidimensional NMR experiments.[8]

In L-Tyrosine (2,3-¹³C₂; ¹⁵N), we have intentionally created a rich, localized spin system involving the protein backbone and the start of the side chain. The key players are the amide nitrogen (¹⁵N), the alpha-carbon (¹³Cα), the beta-carbon (¹³Cβ), and their attached protons (HN, Hα, and two Hβs).

The interactions within this system are primarily defined by the number of bonds separating any two nuclei:

  • One-Bond Couplings (¹J): These are the strongest couplings and form the bedrock of most heteronuclear correlation experiments. Key ¹J couplings in this system include ¹J(¹⁵N-HN), ¹J(¹³Cα-Hα), ¹J(¹³Cβ-Hβ), ¹J(¹⁵N-¹³Cα), and the crucial ¹J(¹³Cα-¹³Cβ).

  • Two-Bond Couplings (²J): These are weaker but provide valuable connectivity information. Examples include ²J(¹⁵N-Cβ) and ²J(HN-Cα).

  • Three-Bond Couplings (³J): These couplings are highly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus relationship. They are instrumental for determining molecular conformation, such as the side-chain rotameric state via ³J(Hα-Hβ).[9]

G N ¹⁵N HN HN N->HN ¹J Ca ¹³Cα N->Ca ¹J Cb ¹³Cβ N->Cb ²J HN->Ca ²J HN->Cb ³J Ha Ca->Ha ¹J Ca->Cb ¹J C_prime C' Ca->C_prime ¹J Hb Cb->Hb ¹J Aromatic Aromatic Ring Cb->Aromatic ¹J

Caption: The core spin system in L-Tyrosine (2,3-¹³C₂; ¹⁵N).

The table below summarizes the typical magnitudes of these critical interactions, which are essential for setting up the parameters of NMR experiments.

Coupling Type Nuclei Involved Typical Value (Hz) Primary Use
¹J(¹⁵N-¹H)Amide N and H~90-95¹H-¹⁵N Correlation (HSQC)
¹J(¹³C-¹H)Aliphatic C and H~125-150¹H-¹³C Correlation (HSQC)
¹J(¹³Cα-¹³Cβ)Backbone and Side Chain C~35-40Backbone Assignment (HNCACB)
¹J(¹⁵N-¹³Cα)Amide N and Cα~10-15Backbone Assignment (HNCACB)
²J(¹⁵N-¹³Cβ)Amide N and Cβ~5-10Long-Range Correlation (HMBC)
³J(¹H-N-Cα-¹Hα)Amide H and Alpha H~4-10Dihedral Angle Restraints
³J(¹Hα-¹Cα-¹Cβ-¹Hβ)Alpha H and Beta H~2-12Side-chain Conformation

Section 2: Experimental Strategies for Probing the Spin System

As a Senior Application Scientist, my primary goal is to translate theoretical principles into practical, robust experimental designs. The choice of an NMR experiment is dictated by the specific question being asked. For the L-Tyrosine (2,3-¹³C₂; ¹⁵N) system, we can design a logical progression of experiments to fully characterize its structure and connectivity.

One-Bond Correlations: The "Fingerprint" Experiments

The most fundamental experiments are two-dimensional (2D) heteronuclear correlation experiments that map the chemical shifts of protons to their directly attached heteronuclei (¹³C or ¹⁵N).

  • Heteronuclear Single Quantum Coherence (HSQC): This is the workhorse experiment for any isotopically labeled sample.[10][11] The ¹H-¹⁵N HSQC provides a unique peak, or "fingerprint," for each amide group, making it an excellent tool for assessing sample integrity and observing changes upon ligand binding or conformational shifts.[][12] Similarly, the ¹H-¹³C HSQC will yield distinct correlations for the Cα-Hα and Cβ-Hβ pairs, providing the initial carbon resonance assignments.[9][13] The high sensitivity of this proton-detected experiment makes it the ideal starting point.[10]

G A Equilibrium ¹H Polarization B INEPT Transfer ¹H → X (¹⁵N or ¹³C) A->B C t₁ Evolution (X Nucleus Frequency) B->C D Reverse INEPT X → ¹H C->D E t₂ Acquisition (¹H Signal Detection) D->E

Caption: A generalized workflow for a 2D HSQC experiment.

Experimental Protocol: Standard ¹H-¹⁵N HSQC

  • Sample Preparation: Prepare the L-Tyrosine (2,3-¹³C₂; ¹⁵N) sample (or a protein containing it) in a suitable NMR buffer, typically 90% H₂O / 10% D₂O to ensure observation of the exchangeable amide protons.

  • Spectrometer Setup: Tune and match the probe for ¹H, ¹⁵N, and ¹³C frequencies. Ensure the sample is at the desired temperature.

  • Pulse Sequence Selection: Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcfpf3gpph on Bruker systems).

  • Parameter Optimization:

    • Set the spectral widths for both ¹H (~12-16 ppm) and ¹⁵N (~35-40 ppm, centered around 118 ppm).

    • Set the carrier frequencies for ¹H (at the water resonance, ~4.7 ppm) and ¹⁵N.

    • Crucially, set the delay for polarization transfer to be dependent on the one-bond coupling constant: d = 1 / (2 * ¹J(NH)). For a ¹J(NH) of ~92 Hz, this delay is ~5.4 ms.

  • Acquisition: Acquire the 2D data set with an appropriate number of scans per increment and sufficient increments in the indirect (¹⁵N) dimension to achieve the desired resolution.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell) and Fourier transform the data in both dimensions to generate the final 2D spectrum.

Through-Bond Backbone Connectivity: The Assignment Workhorses

When this labeled Tyrosine is part of a larger peptide or protein, the next logical step is to link it to its neighbors. This is achieved with a suite of three-dimensional (3D) triple-resonance experiments that correlate an amide proton (HN) with the carbons of its own residue (i) and the preceding residue (i-1).

  • HNCACB: This experiment is a cornerstone of protein backbone assignment. It generates two peaks for each HN: one for the Cα and Cβ of its own residue (i), and weaker peaks for the Cα and Cβ of the preceding residue (i-1). The magnetization transfer pathway leverages the ¹J(¹⁵N-¹³Cα) and ¹J(¹³Cα-¹³Cβ) couplings. For our labeled Tyrosine, this experiment would definitively link its HN/¹⁵N pair to its own ¹³Cα and ¹³Cβ signals.

  • HN(CO)CACB: This experiment is complementary to the HNCACB. It specifically correlates an HN with the Cα and Cβ of only the preceding residue (i-1). Using both experiments together allows for unambiguous sequential walking along the protein backbone.

Multi-Bond Correlations: Unveiling Longer-Range Connectivity

To confirm assignments and gain further structural insights, we turn to experiments that detect correlations over multiple bonds.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment is designed to show correlations between protons and carbons that are separated by two or three bonds (²J and ³J), while suppressing the one-bond (¹J) correlations seen in an HSQC.[9][11] For our labeled Tyrosine, an HMBC spectrum would be invaluable for:

    • Confirming the Cβ assignment by observing a correlation from the amide proton (HN) to the ¹³Cβ (a ³J coupling).

    • Linking the backbone to the aromatic system by observing correlations from the Hβ protons to the aromatic carbons.

Section 3: Data Interpretation and Advanced Insights

Acquiring high-quality spectra is only the first step. The true power of this specific labeling scheme lies in the detailed information that can be extracted from the resulting data.

Chemical Shifts as Structural Probes

The precise resonance frequencies (chemical shifts) of the labeled nuclei are exquisitely sensitive to their local electronic environment and, by extension, to the protein's secondary structure.[14] For instance, the ¹³Cα and ¹³Cβ chemical shifts systematically deviate from their random coil values depending on whether the residue is in an α-helix or a β-sheet.

Nucleus Position Typical Chemical Shift (ppm)
HNAmide Proton7.5 - 9.0
¹⁵NAmide Nitrogen110 - 130
Alpha Proton4.0 - 5.0
¹³CαAlpha Carbon55 - 60
Beta Protons2.8 - 3.2
¹³CβBeta Carbon38 - 42
Note: Values are approximate and can vary based on pH, temperature, and local structure. Data compiled from sources such as BMRB and PubChem.[15][16][17]

Probing Dynamics with NMR Relaxation

The strategic placement of ¹³C and ¹⁵N nuclei provides ideal probes for studying molecular dynamics on the picosecond to nanosecond timescale.[18] By measuring the relaxation rates (T₁, T₂) and the heteronuclear Nuclear Overhauser Effect (NOE) for the ¹⁵N, ¹³Cα, and ¹³Cβ nuclei, one can derive quantitative information about the flexibility of both the protein backbone and the Tyrosine side chain at this specific location.[19] This is critical for understanding protein function, as motion is often intrinsically linked to biological activity.

Conclusion

The L-Tyrosine (2,3-¹³C₂; ¹⁵N) isotopologue is far more than just a labeled amino acid; it is a precision-engineered tool for modern NMR spectroscopy. By creating a dense, localized spin system at a key position—the junction of the backbone and side chain—it provides researchers with a powerful window into molecular architecture and behavior. From initial assignment using HSQC and HNCACB experiments to detailed conformational and dynamic analysis through J-coupling and relaxation studies, this labeling scheme enables a multi-layered, data-rich investigation. For scientists and drug development professionals, mastering the application of such tools is essential for unlocking the intricate secrets of protein function and for the rational design of next-generation therapeutics.

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Exploratory

Metabolic Fate of L-Tyrosine (2,3-13C2; 15N) in Mammalian Cells: A Technical Guide to Flux Analysis

Executive Summary This technical guide details the metabolic tracing of L-Tyrosine (2,3-13C2; 15N) in mammalian systems. Unlike uniformly labeled tracers, this specific isotopologue offers a unique advantage: it acts as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic tracing of L-Tyrosine (2,3-13C2; 15N) in mammalian systems. Unlike uniformly labeled tracers, this specific isotopologue offers a unique advantage: it acts as a dual-probe for nitrogen metabolism (transamination flux) and ketogenic carbon flux (acetoacetate/acetyl-CoA synthesis).

Crucially, while Tyrosine is classically defined as both glucogenic and ketogenic, the [2,3-13C2] carbon label specifically tracks the ketogenic arm , eventually entering the TCA cycle via Acetyl-CoA, not Fumarate. This distinction is critical for interpreting mass isotopomer distribution (MID) data correctly.

Part 1: The Tracer Logic

Why L-Tyrosine (2,3-13C2; 15N)?

This tracer contains three heavy isotopes located at metabolically distinct positions:

  • Nitrogen-15 (15N): Located on the

    
    -amino group. It tracks amino acid exchange via transaminases.
    
  • Carbon-13 (C2 -

    
    -carbon):  The chiral center of the amino acid.
    
  • Carbon-13 (C3 -

    
    -carbon):  The methylene bridge connecting the phenyl ring.
    
The "Split" Fate

Upon catabolism, L-Tyrosine undergoes a complex ring cleavage. The metabolic machinery separates the atoms into two distinct pools:

  • The Nitrogen Fate: Rapidly transferred to the glutamate pool.

  • The Carbon Fate: The specific carbons labeled in this tracer (C2, C3) are funneled exclusively into Acetoacetate (ketone body), while the unlabeled ring carbons form Fumarate.

Key Application: This tracer is ideal for studying anaplerosis via ketogenesis and de novo lipogenesis derived from amino acids, without the confounding background of direct TCA cycle entry via fumarate.

Part 2: Metabolic Pathways & Atom Mapping

Nitrogen Tracking (The Glutamate Sink)

The first step of tyrosine catabolism is transamination by Tyrosine Aminotransferase (TAT) .[1]

  • Reaction: L-Tyrosine +

    
    -Ketoglutarate 
    
    
    
    4-Hydroxyphenylpyruvate (4-HPP) + L-Glutamate.
  • Isotope Fate: The 15N label is transferred to Glutamate .

  • Detection: Monitor Glutamate M+1. This serves as a proxy for TAT activity and nitrogen exchange rates.

Carbon Tracking (The Ketogenic Route)

The carbon backbone undergoes a series of oxidations and rearrangements (via 4-HPP Dioxygenase and Homogentisate 1,2-Dioxygenase) to form Fumarylacetoacetate .

  • The Cleavage: Fumarylacetoacetate Hydrolase (FAH) splits the molecule.[1][2][3][4][5][6][7][8]

    • Fumarate (Unlabeled): Derived from the aromatic ring carbons (C3–C6).

    • Acetoacetate (Labeled M+2): Derived from the original Tyrosine side chain (C2, C3) and ring carbons (C1, C2).

  • Detailed Mapping:

    • Tyrosine C3 (

      
      -carbon) 
      
      
      
      Acetoacetate C4 (Methyl) .
    • Tyrosine C2 (

      
      -carbon) 
      
      
      
      Acetoacetate C3 (Ketone) .
  • Downstream Flux:

    • Acetoacetate (M+2)

      
       Acetoacetyl-CoA (M+2).
      
    • Acetoacetyl-CoA

      
      Acetyl-CoA (M+2)  + Acetyl-CoA (Unlabeled).
      
    • TCA Entry: Acetyl-CoA (M+2) + Oxaloacetate

      
      Citrate (M+2) .
      
Pathway Visualization

TyrosineFate Tyr L-Tyrosine (2,3-13C2; 15N) Glu Glutamate (15N - M+1) Tyr->Glu 15N Transfer HPP 4-Hydroxyphenylpyruvate (2,3-13C2) Tyr->HPP TAT (Loss of 15N) aKG a-Ketoglutarate aKG->Glu Transamination Homogentisate Homogentisate HPP->Homogentisate 4-HPPD (-CO2) FAA Fumarylacetoacetate Homogentisate->FAA Ring Cleavage Fumarate Fumarate (Unlabeled) FAA->Fumarate FAH (Ring Carbons) Acetoacetate Acetoacetate (13C2 - M+2) FAA->Acetoacetate FAH (Side Chain C2,C3) AcAcCoA Acetoacetyl-CoA (M+2) Acetoacetate->AcAcCoA SCOT/OXCT1 AcetylCoA Acetyl-CoA (M+2) AcAcCoA->AcetylCoA Thiolase (Cleavage) Citrate Citrate (M+2) AcetylCoA->Citrate CS (TCA Entry) Lipids Fatty Acids (M+2n) AcetylCoA->Lipids FASN

Caption: Metabolic fate map of L-Tyrosine (2,3-13C2; 15N). Note the divergence of the 15N label to Glutamate and the 13C labels to the Ketogenic pathway (Acetoacetate/Acetyl-CoA).

Part 3: Experimental Protocol

Cell Culture Preparation

Standard Fetal Bovine Serum (FBS) contains high levels of unlabeled Tyrosine (~60-100 µM), which will dilute your tracer and suppress enrichment.

  • Reagent Requirement: Use Dialyzed FBS (dFBS) (10k MWCO) to remove small molecules including amino acids.

  • Media Formulation: Prepare custom DMEM/RPMI lacking Tyrosine and Phenylalanine.

    • Note: Phenylalanine can be converted to Tyrosine via PAH (in liver/kidney cells). If using hepatocytes, use Phe-free media or account for Phe

      
       Tyr flux. For most cancer lines (PAH-low), Tyr-free media is sufficient.
      
Labeling Workflow
  • Seed Cells: Plate cells in standard media to reach 60-70% confluency.

  • Wash: Wash 2x with warm PBS to remove residual unlabeled amino acids.

  • Pulse: Add experimental media containing L-Tyrosine (2,3-13C2; 15N) at physiological concentration (e.g., 0.4 mM).

    • Control: Unlabeled Tyrosine media.

  • Time Course:

    • Flux Analysis: 0.5h, 1h, 2h, 4h (Dynamic labeling).

    • Steady State: 24h - 48h (Macromolecule incorporation).

  • Quench & Extract:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold saline (0.9% NaCl). Avoid PBS if analyzing nucleotides/phosphates to prevent ion suppression, though less critical for amino acids.

    • Add 80% Methanol/20% Water (pre-chilled to -80°C).

    • Scrape and collect lysate.

Sample Preparation for LC-MS
  • Vortex vigorously (10 min, 4°C).

  • Centrifuge (16,000 x g, 10 min, 4°C) to pellet protein.

  • Supernatant: Transfer to new tube. Dry under nitrogen or vacuum concentrator.

  • Reconstitution: Resuspend in Acetonitrile:Water (50:50) or mobile phase A.

  • Derivatization (Optional): While underivatized analysis is common, benzoyl chloride derivatization can improve sensitivity for amine-containing metabolites (Tyr, Glu).

Experimental Workflow Diagram

Workflow Seed Seed Cells (Std Media) Wash PBS Wash (Remove 12C-Tyr) Seed->Wash Label Labeling Media (Tyr 13C2,15N + dFBS) Wash->Label Quench Quench (-80°C 80% MeOH) Label->Quench 2-24 Hours Extract Centrifuge & Dry Quench->Extract MS LC-MS/MS Analysis Extract->MS

Caption: Step-by-step workflow for stable isotope tracing of L-Tyrosine in mammalian cell culture.

Part 4: Mass Spectrometry Analysis & Data Interpretation

Predicted Mass Shifts

When analyzing the data, you must look for specific mass isotopomers (M+X).

MetaboliteLabel OriginPredicted Mass ShiftInterpretation
L-Tyrosine ParentM+3 Intact tracer uptake.
Glutamate 15N (from TAT)M+1 Nitrogen flux / Transamination rate.
Acetoacetate 13C2, 13C3 (from Tyr)M+2 Ketogenic flux (Tyrosine catabolism).
Acetyl-CoA 13C (from Acetoacetate)M+2 Entry into CoA pool.
Citrate Acetyl-CoA (M+2)M+2 Entry into TCA cycle via Ketogenesis.
Fumarate Ring CarbonsM+0 Crucial Control: Should remain unlabeled by this specific tracer.
Malate/Aspartate TCA CyclingM+2 Downstream TCA cycling of the M+2 Citrate.
Calculating Fractional Enrichment

For each metabolite, calculate the Mass Isotopomer Distribution (MID) :



To quantify the contribution of Tyrosine to the TCA cycle:



Where 

is the number of carbons.
Troubleshooting & Controls
  • High M+0 Tyrosine in cells: Indicates incomplete washing or high proteolysis (recycling of unlabeled amino acids from protein degradation).

  • Label in Fumarate (M+2): If observed, check tracer purity. It implies the presence of ring-labeled impurities or significant scrambling via unknown pathways (rare in mammalian cells).

  • No M+2 Citrate: The cell line may lack Fumarylacetoacetate Hydrolase (FAH) or SCOT (OXCT1) , common in some cancer lines that cannot oxidize ketones.

References

  • Fernández-García, J., et al. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism In Vivo. Cell Metabolism.[9][10] [Link]

  • Bateman, R. L., et al. (2001).[3] Mechanistic Inferences from the Crystal Structure of Fumarylacetoacetate Hydrolase. Journal of Biological Chemistry. [Link]

  • Reactome Pathway Database. Tyrosine Catabolism. [Link]

  • Nilsson, R., et al. (2016). Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. Nature Communications. [Link] (Referenced for general isotope tracing protocols).

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Foundational

An In-depth Technical Guide to Double-Labeled Tyrosine for Protein Dynamics Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing double-labeled tyrosine for the quantitative analysis of protein dynamics. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing double-labeled tyrosine for the quantitative analysis of protein dynamics. We will delve into the core principles, experimental workflows, and data interpretation strategies that underpin this powerful mass spectrometry-based approach.

The Dynamic Proteome: Beyond Static Snapshots

To comprehend cellular function, we must look beyond the static inventory of proteins and investigate their dynamic nature.[1][2] Cellular protein turnover, the balance between protein synthesis and degradation, is fundamental to maintaining homeostasis and enabling cells to adapt to internal and external stimuli.[1][2] Mass spectrometry (MS) has become an indispensable tool for studying these dynamic processes, offering the ability to monitor changes in protein mass, charge, and abundance over time.[3][4][5]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that allows for the precise quantification of changes in protein abundance.[6][7][8] In a typical SILAC experiment, cells are cultured in media containing either "light" (naturally occurring) or "heavy" (isotope-labeled) essential amino acids.[6][7] As cells grow and divide, the heavy amino acids are incorporated into newly synthesized proteins.[6] By combining protein extracts from cells grown in light and heavy media, the relative abundance of proteins can be determined by comparing the intensities of the corresponding light and heavy peptide peaks in the mass spectrum.[8]

Double-Labeled Tyrosine: A Versatile Tool for Pulse-Chase Analysis

While traditional SILAC is excellent for comparing protein abundance between different steady-state conditions, a "pulse-chase" approach is required to measure the rates of protein synthesis and degradation directly.[9][10][11] This is where double-labeled amino acids, such as tyrosine, offer significant advantages. A double-labeled amino acid contains two different stable isotopes, for example, ¹³C and ¹⁵N.[]

The "pulse" phase involves switching cells from a "light" medium to a "heavy" medium containing the double-labeled tyrosine for a defined period.[9][10] During this time, newly synthesized proteins will incorporate the heavy tyrosine. The "chase" phase begins when the heavy medium is replaced with a "medium" containing a version of tyrosine with only one of the heavy isotopes (e.g., ¹³C only).[9][13] This allows for the tracking of the decay of the "heavy" labeled proteins and the synthesis of "medium" labeled proteins over time.

Advantages of Double-Labeled Tyrosine:
  • Multiplexing Capabilities: Enables the simultaneous analysis of protein synthesis and degradation within a single experiment.[7][8]

  • Increased Accuracy: The use of an intermediate "medium" label provides a more precise measurement of protein turnover rates compared to a simple heavy/light switch.

  • Versatility: This technique can be applied to a wide range of biological questions, from fundamental studies of protein homeostasis to drug discovery and development.[14][15][16][17]

Experimental Workflow: From Cell Culture to Data Analysis

A successful double-labeled tyrosine experiment requires meticulous attention to detail at each stage of the workflow.

Cell Culture and Isotope Labeling

The first critical step is to ensure complete incorporation of the labeled amino acids. This typically requires culturing the cells for several passages in a custom medium that lacks the natural amino acid but is supplemented with the desired isotopic version.

Protocol for Pulse-Chase SILAC:

  • Pre-culture: Grow cells for at least five passages in "light" SILAC medium (containing unlabeled tyrosine) to ensure complete replacement of natural tyrosine.

  • Pulse: Replace the "light" medium with "heavy" SILAC medium containing double-labeled tyrosine (e.g., ¹³C₉, ¹⁵N-Tyrosine). The duration of the pulse will depend on the turnover rate of the proteins of interest.[18]

  • Chase: After the pulse, wash the cells and replace the "heavy" medium with "medium" SILAC medium containing a single-labeled tyrosine (e.g., ¹³C₉-Tyrosine).

  • Time Points: Harvest cells at various time points throughout the chase period to track the changes in the isotopic labeling of the proteome.[18]

Protein Extraction, Digestion, and Mass Spectrometry

Once the cells are harvested, the proteins must be extracted, purified, and digested into peptides for mass spectrometry analysis.

Protocol for Sample Preparation:

  • Cell Lysis: Lyse the cells using a suitable buffer containing detergents and protease inhibitors to release the proteins.

  • Protein Quantification: Accurately determine the protein concentration in each sample to ensure equal loading for downstream analysis.

  • Protein Digestion: Combine equal amounts of protein from the "light," "heavy," and "medium" labeled samples. Reduce and alkylate the cysteine residues, and then digest the proteins into peptides using an enzyme such as trypsin.[6]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[19] The mass spectrometer will measure the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.[19]

Data Analysis and Interpretation

The raw mass spectrometry data must be processed to identify the peptides, quantify the relative abundance of the light, medium, and heavy forms, and calculate the protein turnover rates.

Data Analysis Workflow:

  • Peptide Identification: Use a database search engine to identify the peptides from the MS/MS spectra.[20]

  • Quantification: Extract the ion chromatograms for the light, medium, and heavy isotopic envelopes of each identified peptide and calculate the area under the curve.

  • Turnover Rate Calculation: Model the changes in the relative abundance of the heavy and medium labeled peptides over time to determine the rates of protein synthesis and degradation.[21]

Visualizing the Workflow and Data

Visual aids can greatly enhance the understanding of complex experimental designs and data.

Diagram of the Double-Labeled Tyrosine Pulse-Chase Workflow:

DoubleLabelWorkflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis Pre-culture\n(Light Tyr) Pre-culture (Light Tyr) Pulse\n(Heavy Tyr - ¹³C, ¹⁵N) Pulse (Heavy Tyr - ¹³C, ¹⁵N) Pre-culture\n(Light Tyr)->Pulse\n(Heavy Tyr - ¹³C, ¹⁵N) Switch Medium Chase\n(Medium Tyr - ¹³C) Chase (Medium Tyr - ¹³C) Pulse\n(Heavy Tyr - ¹³C, ¹⁵N)->Chase\n(Medium Tyr - ¹³C) Switch Medium Harvest Cells\n(Time Points) Harvest Cells (Time Points) Chase\n(Medium Tyr - ¹³C)->Harvest Cells\n(Time Points) Cell Lysis Cell Lysis Harvest Cells\n(Time Points)->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Peptide ID & Quant Peptide ID & Quant LC-MS/MS Analysis->Peptide ID & Quant Turnover Rate Calculation Turnover Rate Calculation Peptide ID & Quant->Turnover Rate Calculation

Sources

Exploratory

Role of L-Tyrosine (2,3-13C2; 15N) in Targeted Metabolomics

Executive Summary In the precision-demanding field of targeted metabolomics, L-Tyrosine (2,3-13C2; 15N) serves a dual critical function: it is a robust Internal Standard (IS) for absolute quantification and a high-fideli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision-demanding field of targeted metabolomics, L-Tyrosine (2,3-13C2; 15N) serves a dual critical function: it is a robust Internal Standard (IS) for absolute quantification and a high-fidelity Metabolic Tracer for flux analysis.

Its specific isotopic architecture—carbon-13 enrichment at the


 (C2) and 

(C3) positions combined with nitrogen-15 labeling—is engineered to withstand metabolic cleavage events that render single-carbon labeled standards (e.g.,

) useless in downstream pathway analysis. This guide delineates the mechanistic advantages, experimental protocols, and data interpretation frameworks necessary to deploy this standard effectively in LC-MS/MS workflows.

Part 1: The Isotopic Signature & Mechanistic Advantage

Structural Logic: Why 2,3-13C2; 15N?

The selection of this specific isotopologue is not arbitrary; it addresses the "fragmentation survival" problem in mass spectrometry and metabolic flux.

  • Mass Shift (+3 Da): The precursor ion shifts from

    
     182.1 (monoisotopic) to 
    
    
    
    185.1. This +3 Da shift is sufficient to avoid overlap with the natural abundance M+1 and M+2 isotopes of endogenous tyrosine, ensuring spectral purity.
  • Retention of Label (Quantitation): In collision-induced dissociation (CID), the primary transition for Tyrosine involves the loss of the carboxyl group (HCOOH). Since the label is on C2 and C3, the resulting fragment ion retains the heavy isotopes , maintaining the mass shift in the MS2 spectrum.

  • Pathway Tracing (Flux): In catecholamine synthesis, Tyrosine is decarboxylated (losing C1) to form Dopamine.

    • If C1 were labeled: The signal would vanish upon conversion to Dopamine.

    • With 2,3-labeling: The heavy carbons are retained in the Dopamine structure, allowing simultaneous quantification of the precursor (Tyrosine) and the flux into the product (Dopamine).

MS/MS Fragmentation Physics

Understanding the specific mass transitions is non-negotiable for setting up Multiple Reaction Monitoring (MRM) methods.

AnalytePrecursor (

)
Loss EntityFragment (

)
Explanation
Endogenous Tyr 182.1HCOOH (46 Da)136.1Loss of carboxyl group (C1).
L-Tyr (2,3-13C2; 15N) 185.1 HCOOH (46 Da)139.1 C1 is unlabeled; fragment retains

and

. (+3 shift).
Endogenous Tyr 182.1

(17 Da)
165.1Loss of amine group.
L-Tyr (2,3-13C2; 15N) 185.1

(18 Da)
167.1 Loss of heavy nitrogen. Fragment retains

. (+2 shift).

Part 2: Experimental Protocol (LC-MS/MS)

Reagents & Standards
  • Internal Standard: L-Tyrosine (2,3-13C2; 15N) (purity

    
     98%).[1]
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Plasma, Serum, or Cell Lysate.

Sample Preparation Workflow

This protocol utilizes protein precipitation, which is robust for amino acid analysis and minimizes ion suppression.

  • Stock Preparation: Dissolve L-Tyrosine (2,3-13C2; 15N) in 0.1 M HCl to 1 mg/mL (Tyrosine has poor solubility in neutral water). Dilute to 10 µM working solution in 50% MeOH.

  • Spiking: Add 10 µL of Working IS solution to 50 µL of biological sample.

    • Note: Spiking before extraction corrects for extraction efficiency losses.

  • Precipitation: Add 200 µL of ice-cold Methanol (1:4 v/v ratio). Vortex vigorously for 30s.

  • Incubation: -20°C for 20 minutes to complete protein precipitation.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 150 µL supernatant to a glass vial insert.

  • Dry Down (Optional): If sensitivity is low, dry under

    
     and reconstitute in 50 µL 0.1% Formic Acid.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

    • Why: HSS T3 is designed to retain polar compounds like amino acids better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)

    • 1-5 min: 1% to 30% B

    • 5-6 min: 30% to 95% B (Wash)

    • 6-8 min: 1% B (Re-equilibration)

Visual Workflow (DOT Diagram)

TyrosineWorkflow Sample Biological Sample (Plasma/Lysate) IS_Spike Spike IS: L-Tyr (2,3-13C2; 15N) Sample->IS_Spike Normalization Start Extract Protein Precipitation (MeOH 1:4, -20°C) IS_Spike->Extract Equilibration Centrifuge Centrifugation (15,000g, 10 min) Extract->Centrifuge LCMS LC-MS/MS Analysis (C18, MRM Mode) Centrifuge->LCMS Supernatant DataProc Data Processing (Ratio: Endogenous/IS) LCMS->DataProc Raw Data DataProc->LCMS QC Check (RSD < 5%)

Figure 1: End-to-end analytical workflow for targeted tyrosine quantification using isotope dilution mass spectrometry.

Part 3: Metabolic Flux & Pathway Tracing[2]

Beyond simple quantification, this isotopologue is a powerful probe for the Catecholamine Biosynthetic Pathway . Because the labels are located on the backbone (C2, C3) and the amine (N), they survive the enzymatic transformation by DOPA Decarboxylase.

The Tracer Logic
  • Tyrosine Hydroxylase (TH): Adds an -OH group. No carbon/nitrogen loss.

  • Aromatic L-amino acid Decarboxylase (AADC): Removes the carboxyl group (C1).

    • Crucial Step: Since our label is on C2/C3, the label is retained .

    • Note: If using

      
       Tyrosine, the label would be lost as 
      
      
      
      , making Dopamine invisible to the tracer analysis.
Pathway Visualization (DOT Diagram)

CatecholamineFlux Tyr L-Tyrosine (2,3-13C2; 15N) m/z 185 Dopa L-DOPA (Retains Labels) m/z 201 Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine (Retains Labels) m/z 156 Dopa->Dopamine AADC (Decarboxylation) CO2 CO2 (C1 - Unlabeled) Dopa->CO2 Loss of C1

Figure 2: Fate of the heavy isotopes during catecholamine synthesis. The C2/C3 labeling strategy ensures the tracer signal is preserved in Dopamine.

Part 4: Data Interpretation & Troubleshooting

Calculation of Concentration

Using the Internal Standard (IS) method:



  • RF (Response Factor): Usually assumed to be 1.0 for stable isotopes, but should be verified with a calibration curve.

  • Blank Subtraction: Ensure the IS does not contain unlabeled impurities (

    
    ) that contribute to the endogenous signal.
    
Common Pitfalls
IssueSymptomRoot CauseSolution
Back-Exchange Loss of signal intensity for IS.Deuterium labels (

) can exchange with

in solvent.
Advantage:

and

are non-exchangeable. This issue is eliminated by using this specific standard.
Isobaric Interference High background in blank.Contamination or crosstalk.Monitor the transition 185 -> 139 specifically. Ensure collision energy is optimized to avoid "crosstalk" from other metabolites.
Peak Splitting Double peaks in chromatogram.pH mismatch or column overload.Match sample solvent strength to initial mobile phase (1% ACN).

References

  • Cambridge Isotope Laboratories. (n.d.).[2] L-Tyrosine (13C9, 15N) and Stable Isotope Standards.[1][3] Retrieved from

  • National Institutes of Health (NIH). (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. PubMed Central. Retrieved from

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from

  • PathBank. (n.d.). Catecholamine Biosynthesis Pathway.[4][5] Retrieved from

  • Sigma-Aldrich. (n.d.). Tyrosine Colorimetric Assay and Metabolomics Standards. Retrieved from

Sources

Protocols & Analytical Methods

Method

Precision Isotope Labeling: Incorporation of L-Tyrosine (2,3-13C2; 15N) in E. coli Expression Systems

Abstract This Application Note outlines a high-fidelity protocol for the selective incorporation of L-Tyrosine (2,3-13C2; 15N) into recombinant proteins using Escherichia coli. This specific isotopic labeling pattern is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note outlines a high-fidelity protocol for the selective incorporation of L-Tyrosine (2,3-13C2; 15N) into recombinant proteins using Escherichia coli. This specific isotopic labeling pattern is critical for advanced NMR studies, enabling the measurement of specific relaxation rates and side-chain dynamics while minimizing spectral crowding and spin diffusion associated with uniformly labeled samples. The protocol utilizes a "Media Switch" strategy combined with auxotrophic host strains to maximize incorporation efficiency (>95%) and minimize isotopic dilution.

Scientific Rationale & Metabolic Logic

The Challenge of Aromatic Labeling

Selective labeling of aromatic amino acids in E. coli presents two primary challenges: Isotopic Dilution and Metabolic Scrambling .

  • Dilution: Wild-type E. coli continuously synthesizes Tyrosine via the Shikimate pathway. If labeled Tyrosine is added to the medium, the cell will use a mixture of the exogenous (labeled) and endogenous (unlabeled) pools, reducing the final isotope percentage in the protein.

  • Scrambling: Tyrosine can undergo transamination (via tyrB and aspC), potentially transferring the

    
    N label to other amino acids (Asp, Glu, Phe) or degrading the carbon backbone.
    
The Solution: Auxotrophy and Feedback Inhibition

To ensure high fidelity, we employ a Tyrosine Auxotroph (e.g., strain DL39 or RF series). These strains lack the tyrA gene (chorismate mutase/prephenate dehydrogenase), blocking the de novo synthesis of Tyrosine. Consequently, the cell is forced to import the labeled Tyrosine provided in the medium.

Expert Insight: While chemical inhibition (e.g., glyphosate) can induce pseudo-auxotrophy, genetic auxotrophy is superior for expensive isotopes like L-Tyrosine (2,3-13C2; 15N) because it guarantees zero background synthesis.

Metabolic Pathway Diagram

The following diagram illustrates the metabolic blockade and the entry point of the labeled substrate.

TyrosineMetabolism Glucose Glucose (Carbon Source) Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate TyrA_Gene TyrA Enzyme (BLOCKED in Auxotroph) Prephenate->TyrA_Gene IntracellularTyr Intracellular Labeled Tyr Pool TyrA_Gene->IntracellularTyr Synthesis Blocked ExogenousTyr L-Tyrosine (2,3-13C2; 15N) Transport AroP Transporter ExogenousTyr->Transport Media Supplementation Transport->IntracellularTyr Protein Recombinant Protein (Labeled) IntracellularTyr->Protein Translation

Figure 1: Metabolic pathway showing the blockade of de novo Tyrosine synthesis in tyrA- auxotrophs, forcing the uptake of the labeled supplement.

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
Isotope L-Tyrosine (2,3-13C2; 15N)Target label.[1]
Host Strain DL39 (or tyrA- derivative)Prevents isotopic dilution.
Base Media LB Broth & M9 Salts (5x)Biomass generation & labeling.
Solvent 1M HCl or KOHCritical: Tyrosine solubilization.
Antibiotics As required by plasmidPlasmid maintenance.
Inducer IPTG (1M stock)Protein expression induction.
M9 Minimal Media Composition (Per Liter)
  • M9 Salts: 200 mL (5x stock)

  • Glucose: 4 g (0.4%)

  • MgSO4: 2 mM

  • CaCl2: 0.1 mM

  • Thiamine (Vit B1): 10 mg (Essential for many E. coli strains in minimal media)

  • Trace Metals: 1 mL (1000x stock)

  • Biotin: 1 mg (If using BL21(DE3) derivatives)

Detailed Protocol: The "Media Switch" Method

This method decouples biomass production from labeling. Cells are grown in inexpensive rich media (LB) to high density, then washed and transferred to minimal media containing the isotope. This maximizes the yield per milligram of expensive isotope.

Phase 1: Pre-Culture & Adaptation
  • Transform the expression plasmid into the E. coli auxotroph (e.g., DL39).

  • Inoculate a single colony into 5 mL LB + Antibiotics.

  • Incubate at 37°C / 250 rpm overnight.

    • Note: Auxotrophs may grow slightly slower than wild-type strains.

Phase 2: High-Density Growth (Unlabeled)
  • Inoculate 500 mL of LB media (in a 2L flask) with 5 mL of the overnight culture (1:100 dilution).

  • Grow at 37°C / 250 rpm until OD600 reaches 0.7 – 0.9 .

    • Expert Tip: Do not overgrow (OD > 1.0). Cells entering the stationary phase recover poorly after the media switch, leading to low protein yields.

Phase 3: The Switch & Labeling (CRITICAL STEP)
  • Harvest: Centrifuge the culture at 4,000 x g for 15 minutes at 20°C. Discard the supernatant.

  • Wash: Gently resuspend the pellet in 200 mL of M9 salts (1x, no glucose/additives) .

    • Reasoning: This step washes away residual unlabeled amino acids from the LB broth.

  • Pellet: Centrifuge again at 4,000 x g for 15 minutes. Discard supernatant.

  • Resuspend: Resuspend the pellet in 125 mL (1/4 of original volume) of complete M9 Minimal Media .

    • Concentration Effect: Reducing the volume increases cell density (OD ~3.0–4.0), allowing for higher protein yield per volume of isotope media.

  • Recovery: Incubate at 37°C for 30 minutes without the labeled amino acid.

    • Metabolic Reset: This "starvation" phase depletes intracellular pools of unlabeled Tyrosine.

Phase 4: Isotope Addition & Induction
  • Prepare Isotope Stock:

    • Weigh 50 mg of L-Tyrosine (2,3-13C2; 15N).

    • Solubility Trick: Tyrosine is notoriously insoluble in neutral water (~0.4 g/L). Dissolve the 50 mg in 1-2 mL of 0.1M KOH or dilute HCl . Vortex until completely clear.

    • Warning: Do not add solid Tyrosine directly to the culture; it will not dissolve.

  • Add Isotope: Add the dissolved Tyrosine to the culture (Final conc: ~400 mg/L).

  • Induce: Add IPTG (typically 0.5 – 1.0 mM).

  • Expression: Incubate for 4–6 hours at 37°C (or overnight at 20°C for solubility).

    • Time Constraint: For auxotrophs, expression times >8 hours can lead to proteolysis or label scrambling as the cell attempts to scavenge nitrogen.

Phase 5: Harvest
  • Centrifuge at 6,000 x g for 20 minutes.

  • Flash freeze the pellet in liquid nitrogen and store at -80°C.

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Biomass Growth (LB Media, Unlabeled) Step2 2. Centrifugation & Wash (Remove Unlabeled Media) Step1->Step2 Step3 3. Resuspend in M9 (Concentrate 4x) Step2->Step3 Step4 4. Starvation Phase (30 mins, 37°C) Step3->Step4 Step5 5. Add L-Tyrosine (2,3-13C2; 15N) (Dissolved in KOH/HCl) Step4->Step5 Step6 6. Induction (IPTG) (4-6 Hours) Step5->Step6 Step7 7. Harvest & Purification Step6->Step7

Figure 2: Step-by-step workflow for the Media Switch protocol, highlighting the critical wash and starvation steps.

Quality Control & Troubleshooting

Assessing Incorporation Efficiency

Before starting NMR experiments, validate the labeling using Intact Mass Spectrometry (ESI-MS).

  • Calculation:

    
    
    
    • Where

      
       is the number of Tyrosine residues in the protein.
      
    • 
       for (2,3-13C2; 15N) is +3 Da per residue.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitate in Media Tyrosine insolubilityPre-dissolve Tyrosine in minimal volume of 0.1M KOH or HCl before adding to M9.
Low Protein Yield Poor recovery after switchEnsure cells are harvested at OD 0.7-0.9 (log phase). Do not switch stationary cells.
Incomplete Labeling Leaky auxotrophy or contaminationUse a validated tyrA deletion strain (DL39). Ensure M9 wash step is thorough.
Label Scrambling Transamination activityReduce induction time. Use tyrB- / aspC- double mutants (e.g., RF strains) if scrambling >5%.

References

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[2][3][4][5][6][7] Journal of Biomolecular NMR.

  • Cambridge Isotope Laboratories. (n.d.).[1][8] L-Tyrosine (2,3-13C2; 15N) Product Specifications.

  • Iwasaki, T., et al. (2015).[2] Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins.[2][6][9] Methods in Enzymology.

  • Sigma-Aldrich. (n.d.). L-Tyrosine Solubility and Stability Application Note.

  • Addgene. (n.d.). Escherichia coli auxotroph host strains for amino acid-selective isotope labeling.

Sources

Application

Application Note: Precision Formulation of Defined Media with L-Tyrosine (2,3-13C2; 15N)

Executive Summary & Scientific Rationale The use of stable isotope-labeled amino acids is the cornerstone of quantitative proteomics (SILAC) and biomolecular NMR. While L-Tyrosine is a critical aromatic residue for struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The use of stable isotope-labeled amino acids is the cornerstone of quantitative proteomics (SILAC) and biomolecular NMR. While L-Tyrosine is a critical aromatic residue for structural stability and phosphorylation signaling, it presents unique physicochemical challenges in media formulation.

This guide details the preparation of defined media using L-Tyrosine (2,3-13C2; 15N) . This specific isotopologue provides a mass shift of +3 Da , distinct from the common uniform labeling (+10 Da for U-13C9, 15N), allowing for complex multiplexing or specific spectral simplification in NMR.

Key Technical Challenges Addressed:

  • Solubility Limits: L-Tyrosine is hydrophobic with low water solubility (~0.45 g/L at 25°C), often leading to precipitation and concentration errors in neutral media.

  • Isotopic Dilution: Ensuring 100% incorporation requires strict auxotrophy management and the elimination of background unlabeled tyrosine (usually from serum or peptones).

  • Metabolic Scrambling: Minimizing cross-talk between Phenylalanine and Tyrosine pathways.

Physicochemical Properties & Stock Strategy

To ensure reproducibility, one must understand the solute. L-Tyrosine's phenolic side chain dictates its behavior. It is amphoteric but least soluble at its isoelectric point (pI ~5.66). Therefore, neutral buffers (PBS) are unsuitable for stock preparation.

Table 1: Isotope Specifications and Solubility Data
PropertySpecificationNotes
Compound L-Tyrosine (2,3-13C2; 15N)Triple-labeled isotopologue
MW (Labeled) ~184.21 g/mol +3.0 Da shift vs Unlabeled (181.19)
Solubility (H2O) 0.45 g/L (2.5 mM)Risk: High precipitation risk at neutral pH
Solubility (1M HCl) >20 g/LRecommended: Forms Tyrosine Hydrochloride
Solubility (1M NaOH) >20 g/LAlternative: Forms Disodium Tyrosinate
Stability HighStable at RT; protect from light to prevent oxidation
The "Acid-Shift" Strategy

We utilize the "Acid-Shift" method for stock preparation. By dissolving the isotope in dilute HCl, we protonate the amino group, drastically increasing solubility. Upon addition to the buffered media, the small volume of acid is neutralized by the media's buffering capacity (HEPES/Bicarbonate), keeping the Tyrosine in solution at the final lower concentration (typically 0.4–0.5 mM).

Workflow Visualization

The following diagram outlines the critical path from isotope reconstitution to culture validation, highlighting the decision points for sterility and pH control.

MediaPrepWorkflow cluster_QC Quality Control Gate Start L-Tyrosine (2,3-13C2; 15N) Powder Solubilization Acid-Shift Solubilization (0.1M - 1M HCl) Start->Solubilization Weighing Mixing Dropwise Addition with Vortexing Solubilization->Mixing High Conc. Stock BaseMedia Tyr-Deficient Base Media (e.g., DMEM -Tyr) BaseMedia->Mixing pHCheck pH Adjustment (Target 7.2 - 7.4) Mixing->pHCheck Filtration Sterile Filtration (0.22 µm PES) pHCheck->Filtration Validation MS/NMR Validation Filtration->Validation Aliquot

Figure 1: Critical workflow for incorporating hydrophobic labeled amino acids into defined media without precipitation.

Detailed Protocol: Media Formulation

Phase A: Preparation of 100x Isotope Stock Solution

Target Concentration: 40 mM (approx. 7.3 mg/mL) Volume: 10 mL

  • Weighing: Accurately weigh 73.7 mg of L-Tyrosine (2,3-13C2; 15N) into a 15 mL conical tube.

    • Note: Adjust mass based on the specific isotopic purity and salt form (if supplied as HCl salt, MW will differ).

  • Solubilization: Add 10 mL of 0.1 M HCl (or 0.2 M HCl if dissolution is slow).

    • Mechanism: This lowers the pH < 2.0, well below the pK1 (COOH), ensuring full protonation.

  • Agitation: Vortex vigorously for 2 minutes. If particles persist, warm slightly to 37°C in a water bath. Do not sonicate for extended periods as this can generate heat and degrade unstable components if mixed with other vitamins (though Tyr itself is stable).

  • Sterilization: Filter the stock through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile cryovial.

    • Why PES? PES has low protein/amino acid binding compared to PVDF.

Phase B: Media Reconstitution (Example: Mammalian DMEM)

Target: 500 mL of Defined Medium Final Tyrosine Concentration: ~0.4 mM (Standard DMEM levels)

  • Base Media: Thaw/prepare 500 mL of L-Tyrosine/L-Phenylalanine-deficient DMEM .

    • Critical: If the strain is auxotrophic for Tyrosine but not Phenylalanine, you must add Unlabeled L-Phenylalanine back to the media separately.

  • Serum Consideration:

    • For Mammalian Cells: Use Dialyzed FBS (cutoff 10 kDa). Standard FBS contains unlabeled amino acids that will dilute the isotope enrichment.

    • For Bacteria/Yeast: Use Minimal Media (M9 or YNB) where nitrogen/carbon sources are strictly controlled.

  • Incorporation:

    • While stirring the base media (at room temperature), add 5 mL of the 100x Labeled Tyrosine Stock (from Phase A).

    • Technique: Add dropwise to the center of the vortex to prevent local high concentrations that could trigger precipitation before the buffer neutralizes the acid.

  • pH Adjustment:

    • Check pH. The addition of 5 mL of 0.1 M HCl to 500 mL buffered media usually causes a negligible shift. However, if pH < 7.0, adjust with 1 M NaOH.

  • Final Filtration: Filter the complete media unit (0.22 µm) to ensure sterility after all additions.

Metabolic Logic & Validation

Using auxotrophic strains eliminates the "dilution from within" (endogenous synthesis). However, researchers must account for the Phenylalanine-Tyrosine relationship.

Metabolic Pathway Control

In many organisms, Phenylalanine Hydroxylase (PAH) converts Phenylalanine (Phe) to Tyrosine (Tyr).

  • Scenario A (Strict Auxotroph): The strain lacks PAH (or equivalent). No conversion occurs. Labeling is 100% dependent on exogenous supply.

  • Scenario B (Wild Type/Leaky): Conversion occurs. If you supply Unlabeled Phe and Labeled Tyr, you may see "scrambling" or dilution if the cell prefers converting Phe over transporting Tyr.

    • Mitigation: Use a double auxotroph (

      
      ) or supply Labeled Phe as well if complete proteome labeling is required.
      

MetabolicLogic Figure 2: The Phenylalanine-Tyrosine axis. In non-auxotrophs, unlabeled Phe conversion dilutes the Tyr label. MediaPhe Media Phe (Unlabeled) IntraPhe Intracellular Phe MediaPhe->IntraPhe Transport MediaTyr Media Tyr (2,3-13C2; 15N) IntraTyr Intracellular Tyr* MediaTyr->IntraTyr Transport PAH PAH Enzyme IntraPhe->PAH Protein Incorporation into Protein IntraTyr->Protein Translation PAH->IntraTyr Potential Dilution!

Figure 2: Metabolic pathway highlighting the risk of isotopic dilution via Phenylalanine Hydroxylase (PAH).

QC Validation Protocol (Mass Spectrometry)

Before launching a large-scale experiment, validate the incorporation efficiency.

  • Harvest: Collect 1x10^6 cells after 5-6 doublings (to ensure turnover).

  • Lysis: Lyse in 8M Urea or SDS buffer.

  • Digestion: Standard Trypsin digest.

  • Analysis: LC-MS/MS.

  • Calculation:

    • Look for Tyrosine-containing peptides.

    • Calculate the ratio of Heavy (+3 Da) vs. Light (+0 Da) peaks.

    • Pass Criteria: >95% incorporation efficiency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Stock pH too close to pI (5.7) or added too fast.Re-acidify stock. Add stock to media very slowly while stirring. Ensure media is not cold (use RT).
Low Incorporation (<90%) Contaminating Tyr in "Dialyzed" FBS or "Dropout" powder.Verify FBS dialysis (use 10kDa cutoff). Ensure base media is truly Tyr-free (check manufacturer CoA).
Unexpected Mass Shift Metabolic scrambling or wrong isotope.Verify label is (2,3-13C2; 15N) (+3 Da). Check for Phe -> Tyr conversion (requires Phe auxotrophy or labeled Phe).
Cell Growth Arrest Tyrosine limitation.Tyrosine uptake can be slower than endogenous synthesis. Increase media concentration to 0.8 mM if toxicity is not observed.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.

  • Cambridge Isotope Laboratories. (n.d.). Amino Acid Solubility and Stability. CIL Application Notes.

  • Thermo Fisher Scientific. (n.d.). SILAC Protein Quantitation Kits and Reagents Protocol. Thermo Fisher User Guide.

  • Sodano, P., et al. (2016). Isotope labeling in biomolecular NMR spectroscopy. Journal of Biomolecular NMR. (Contextualizing specific labeling patterns).

Method

Advanced Sample Preparation for Magic Angle Spinning (MAS) NMR: Selective Tyrosine Labeling &amp; Rotor Packing

Abstract Tyrosine (Tyr) residues often act as critical molecular switches in protein signaling, phosphorylation cascades, and ligand binding. However, their study by solid-state NMR (ssNMR) is historically plagued by spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tyrosine (Tyr) residues often act as critical molecular switches in protein signaling, phosphorylation cascades, and ligand binding. However, their study by solid-state NMR (ssNMR) is historically plagued by spectral crowding and metabolic scrambling. This guide details a high-fidelity protocol for selective Tyrosine labeling (incorporating


C, 

N, or

F) and the subsequent mechanical preparation of biological solids for Magic Angle Spinning (MAS). We move beyond standard "recipes" to specific, causality-driven methodologies that ensure spectral purity and maximum rotor filling factors.

Part 1: Strategic Labeling & Metabolic Control

The Challenge: Metabolic Scrambling

In wild-type E. coli, the shikimate pathway synthesizes aromatic amino acids. If you simply add labeled Tyrosine to the media, endogenous transaminases can scramble the


N label into Phenylalanine (Phe) and Aspartate, while 

C can dilute or scramble via catabolic reversion. To obtain a clean spectrum, you must shut down the endogenous factory before introducing your labeled "parts."
Protocol A: Glyphosate-Mediated Selective Labeling

This protocol is superior to using auxotrophic strains for general applications because it allows the use of robust, high-yield wild-type expression strains (e.g., BL21(DE3)) without genetic modification.

Mechanism: Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, effectively blocking the shikimate pathway. This forces the bacteria to uptake exogenous aromatic amino acids.

Step-by-Step Workflow
  • Pre-Culture: Inoculate a single colony into 10 mL LB media. Grow at 37°C to OD

    
     ~0.8.
    
  • Adaptation: Transfer cells into 50 mL M9 Minimal Media (unlabeled). Grow overnight.

  • Scale-Up: Inoculate the main culture (1 L M9 Minimal Media) with the adaptation culture. Grow at 37°C until OD

    
     reaches 0.6–0.7 .
    
  • Inhibition (The Critical Step):

    • Add Glyphosate to a final concentration of 1 g/L .

    • Wait: Incubate for 15–30 minutes to deplete intracellular aromatic pools.

  • Supplementation (The "Rescue"):

    • Add the Labeled Tyrosine (e.g.,

      
      -
      
      
      
      N, or 3-
      
      
      F-Tyr) at 50–100 mg/L .
    • Crucial: You MUST simultaneously add unlabeled Phenylalanine (Phe) and Tryptophan (Trp) (50–100 mg/L each).

    • Reasoning: If you only add Tyr, the cells will starve for Phe/Trp, halting expression. Providing them unlabeled prevents scrambling (by flooding the pool) and sustains growth.

  • Induction: Add IPTG (typically 0.5–1 mM) and proceed with expression (e.g., 18–20 hours at 20°C for soluble proteins, or 4 hours at 37°C for inclusion bodies).

Diagram: Metabolic Control Strategy

MetabolicControl Glucose Glucose Source Shikimate Shikimate Pathway Glucose->Shikimate EPSP EPSP Synthase (Target Enzyme) Shikimate->EPSP Chorismate Chorismate EPSP->Chorismate Tyr_Endo Endogenous Tyr Chorismate->Tyr_Endo Blocked Phe_Endo Endogenous Phe Chorismate->Phe_Endo Blocked Glyphosate Glyphosate (Inhibitor) Glyphosate->EPSP BLOCKS Labeled_Tyr Exogenous Labeled Tyr Protein Target Protein (Selectively Labeled) Labeled_Tyr->Protein Incorporation Unlabeled_Mix Exogenous Unlabeled Phe/Trp Unlabeled_Mix->Protein Maintenance

Figure 1: Glyphosate blocks the shikimate pathway at EPSP synthase, preventing endogenous production of aromatics. Exogenous labeled Tyrosine is then incorporated exclusively.

Part 2: Sample Conditioning & Rotor Packing

Once the protein is purified (and reconstituted into lipids if it is a membrane protein), the physical preparation of the MAS rotor is the single biggest determinant of Sensitivity (S/N) and Resolution.

The Physics of Packing

A loosely packed rotor creates air bubbles. At 60+ kHz MAS, these bubbles cause catastrophic imbalance and spectral "ringing." We utilize Centrifugal Packing to achieve maximum filling factor.

Protocol B: Centrifugal Rotor Packing

Equipment:

  • MAS Rotor (e.g., 1.3 mm, 3.2 mm, or 4 mm ZrO

    
    ).
    
  • Packing Funnel (matches rotor diameter).

  • Benchtop Centrifuge with Swing-out bucket rotor.

  • Custom Teflon/Delrin adapter (holds the rotor inside the centrifuge tube).

Step-by-Step:

  • Sample State: Ensure your protein sample is a "wet pellet."

    • For Membrane Proteins: Ultracentrifuge the proteoliposomes (100,000 x g) to pellet them. Do not dry; keep hydrated (~40-50% water w/w) to maintain lipid phases.

    • For Fibrils/Precipitates: Centrifuge to a soft pellet.

  • Assembly:

    • Insert the empty rotor (without the top cap) into the packing funnel/adapter.

    • Place this assembly into a centrifuge tube.

  • Loading:

    • Pipette/spatula the wet sample into the funnel reservoir.

  • Centrifugal Packing:

    • Spin the assembly in a swing-out rotor.

    • Speed: 1,000 x g for 3.2 mm rotors; up to 10,000 x g for 1.3 mm rotors (check manufacturer limits).

    • Duration: 5–10 minutes.

    • Physics: The G-force drives the solid material into the rotor cylinder much more densely than manual tamping, removing air pockets.

  • Capping:

    • Remove the rotor. The sample should be flush with the top.

    • Clean the sealing surface (rim) with ethanol to ensure the cap seats perfectly.

    • Press the cap (Kel-F or Vespel) fully home.

    • Validation: Mark the bottom of the rotor with a Sharpie (for the tachometer) and perform a "spin test" outside the magnet to ensure stability.

Table 1: Rotor Selection Guide
Rotor DiameterMax Spin RateSample VolApplication Focus
4.0 mm ~15 kHz~80 µLLow sensitivity samples,

C detection, REDOR experiments.
3.2 mm ~24 kHz~30 µLGeneral purpose, biological solids,

C/

N correlation.
1.3 mm ~67 kHz~2.5 µL

H-detected fast MAS, deuterated proteins, limited sample quantity.
0.7 mm ~110 kHz~0.5 µLUltra-fast MAS, paramagnetics, highest resolution

H detection.

Part 3: Instrumentation & Validation

Temperature Calibration (Critical)

MAS generates frictional heating. A set point of 298K on the console might mean 310K in the rotor.

  • Method: Use KBr (Potassium Bromide) or neat Methanol (for low temp).

  • Observation: The

    
    Br chemical shift is temperature-dependent.
    
  • Formula:

    
    
    
    • Calibrate before inserting your biological sample to avoid denaturing heat-sensitive proteins.

Magic Angle Adjustment
  • Sample: KBr.

  • Action: Optimize the rotational echoes in the

    
    Br FID.
    
  • Target: Maximize the number of echoes and their decay time (

    
    ). A mis-set angle (< 0.01° error) reintroduces dipolar broadening, ruining the resolution gained by labeling.
    
Diagram: Complete Workflow

Workflow cluster_0 Upstream: Labeling cluster_1 Downstream: Physical Prep cluster_2 Analysis Expression Expression (Glyphosate + Labeled Tyr) Purification Purification (Affinity/SEC) Expression->Purification Pelleting Ultracentrifugation (Wet Pellet) Purification->Pelleting Packing Centrifugal Packing (Into Rotor) Pelleting->Packing Calibration Temp/Angle Calib (KBr) Packing->Calibration Acquisition MAS NMR (Pulse Sequences) Calibration->Acquisition

Figure 2: End-to-end workflow from selective expression to data acquisition.

References

  • Glyphosate Protocol for Selective Labeling

    • Liquid-state and solid-st
    • Source:

  • Isotope Labeling Strategies

    • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy.
    • Source:

  • MAS Rotor Packing & Biological Solids

    • Considerations for the preparation of biological samples for solid-st
    • Source:

  • Fluorine (

    
    F) Labeling in NMR: 
    
    • Fluorine labeling of proteins for NMR studies.
    • Source:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: L-Tyrosine (2,3-13C2; 15N) Isotopic Enrichment

This guide serves as a dedicated technical resource for researchers and drug development professionals engaged in the isotopic labeling of L-Tyrosine. Specifically, we address the challenges associated with achieving hig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers and drug development professionals engaged in the isotopic labeling of L-Tyrosine. Specifically, we address the challenges associated with achieving high enrichment yields for L-Tyrosine (2,3-13C2; 15N). Our recommendations are grounded in established biochemical principles and validated through extensive in-house and field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the labeling process.

Q1: What is the primary method for producing L-Tyrosine (2,3-13C2; 15N)?

A: The most common and cost-effective method is microbial fermentation, typically using engineered strains of Escherichia coli. These strains are auxotrophic for tyrosine, meaning they cannot synthesize it themselves, or have deregulated metabolic pathways that lead to its overproduction. The labeling is achieved by providing specifically labeled precursor molecules in the growth medium that the bacteria will use to construct the amino acid. For (2,3-13C2; 15N) labeling, this involves a carefully selected 13C-labeled carbon source and a 15N-labeled nitrogen source like 15NH4Cl.

Q2: Why is achieving high enrichment at the C2 and C3 positions specifically challenging?

A: The C2 and C3 carbons of L-Tyrosine originate from phosphoenolpyruvate (PEP), a key intermediate in glycolysis. The primary challenge is preventing the dilution of the 13C label from other metabolic pathways that also produce PEP or its precursors. This phenomenon, known as isotopic scrambling, can occur if the metabolic flux from the labeled source is not dominant. Furthermore, the reversibility of some enzymatic reactions in central carbon metabolism can contribute to the dilution of the isotopic label.

Q3: What is a typical, achievable enrichment yield for this specific labeling pattern?

A: With an optimized protocol, including a suitable engineered E. coli strain and a well-controlled fed-batch fermentation process, isotopic enrichment can exceed 98%. However, yields are highly dependent on the specific strain, media composition, and fermentation parameters. The chemical purity of the final product should also be greater than 99% after purification.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides in-depth, cause-and-effect troubleshooting for specific problems encountered during the enrichment process.

Issue 1: Low 13C Incorporation (<95%) with High 15N Enrichment

Q: My final product shows excellent 15N incorporation (>99%), but the 13C enrichment at the C2/C3 positions is significantly lower than expected. What is the primary cause?

A: This specific pattern strongly suggests that while the nitrogen source (e.g., 15NH4Cl) is being efficiently utilized, the 13C-labeled carbon source is being diluted by unlabeled carbon from other metabolic pathways.

Root Cause Analysis & Solutions:

  • Metabolic Flux Dilution: The most likely cause is the cell's use of alternative, unlabeled carbon sources. The glyoxylate shunt, for instance, can bypass parts of the TCA cycle and produce unlabeled intermediates that can be converted back to PEP, diluting your 13C pool.

    • Solution: Use an E. coli strain with a deleted or downregulated aceA gene, which encodes for isocitrate lyase, a key enzyme of the glyoxylate shunt. This forces carbon flux through the desired pathways.

  • Gluconeogenesis from Unlabeled Precursors: If your media contains complex, unlabeled components like yeast extract, the cells can convert amino acids or other compounds from this source into central metabolites, including PEP.

    • Solution: Transition to a fully defined minimal medium where your labeled precursor is the sole or primary carbon source. While this may slightly reduce growth rates, it provides absolute control over isotopic inputs.

  • Inadequate Precursor Feed Rate: In a fed-batch culture, if the feed rate of the 13C-labeled carbon source (e.g., [1,2-13C2]-Glucose or [2,3-13C2]-Pyruvate) is too low, the cells may enter a state of carbon limitation and catabolize internal, unlabeled biomass to survive, leading to isotopic dilution.

    • Solution: Optimize the feed strategy to maintain a slight excess of the labeled carbon source. This can be monitored using at-line or on-line measurements of the residual substrate.

Workflow: Diagnosing and Correcting Low 13C Incorporation

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Corrective Action cluster_2 Phase 3: Validation start Low 13C Enrichment Detected via MS/NMR check_media Is media fully defined? start->check_media check_strain Is E. coli strain optimized for labeling? start->check_strain check_feed Review Fermentation Feed Rate Data start->check_feed action_media Switch to M9 Minimal Media with Labeled Carbon Source check_media->action_media No action_strain Use Strain with Disabled Glyoxylate Shunt (e.g., ΔaceA) check_strain->action_strain No action_feed Increase Feed Rate; Implement Feed-Forward Control Strategy check_feed->action_feed Suboptimal rerun Re-run Fermentation with Optimized Parameters action_media->rerun action_strain->rerun action_feed->rerun validate Analyze Final Product: Confirm >98% 13C Enrichment rerun->validate validate->start Failure end Process Optimized validate->end Success

Caption: A troubleshooting workflow for diagnosing and resolving low 13C enrichment.

Issue 2: Poor Overall Yield of L-Tyrosine

Q: Isotopic enrichment is high, but the final purified mass of L-Tyrosine is unacceptably low. Where should I investigate?

A: Low overall yield, despite high specific enrichment, typically points to issues with cellular metabolism, product toxicity, or losses during purification.

Root Cause Analysis & Solutions:

  • Feedback Inhibition: The biosynthesis of aromatic amino acids, including tyrosine, is tightly regulated. High intracellular concentrations of tyrosine can inhibit the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first committed step in the pathway.

    • Solution: Employ an engineered E. coli strain where the feedback-resistant isoforms of DAHP synthase (aroGfbr) and other key enzymes like chorismate mutase/prephenate dehydrogenase (tyrAfbr) are overexpressed. This decouples production from cellular regulation.

  • Precursor Limitation: The production of one molecule of tyrosine requires two molecules of PEP and one molecule of erythrose-4-phosphate (E4P). Insufficient availability of either precursor will bottleneck the entire pathway.

    • Solution: Overexpress the gene for transketolase (tktA). This enhances the production of E4P from the pentose phosphate pathway, ensuring a balanced supply of both precursors for DAHP synthase.

  • Losses During Purification: L-Tyrosine has relatively low solubility in water, especially at neutral pH. Significant product can be lost during cell lysis, clarification, and chromatography if conditions are not optimal.

    • Solution: Maintain a pH above 9.0 or below 4.0 during the initial extraction steps to increase tyrosine solubility. Use ion-exchange chromatography as the primary purification method, as it offers high selectivity and recovery. Elute the product from the column and adjust the pH to its isoelectric point (around 5.7) to induce crystallization for final recovery.

Data Table: Impact of Strain Engineering on L-Tyrosine Titer
E. coli StrainKey Genetic ModificationsTypical L-Tyrosine Titer (g/L)Isotopic Purity
Wild Type (e.g., W3110)None< 0.5>98%
Overproducer Base StrainOverexpression of aroGfbr and tyrAfbr10-15>98%
Optimized Strain Base Strain + Overexpression of tktA + Deletion of pykF> 20 >98%

This data is representative and can vary based on specific fermentation conditions.

Part 3: Key Experimental Protocols

Protocol 1: Minimal Media Fed-Batch Fermentation

This protocol outlines a standard procedure for high-yield production in a defined minimal medium.

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium. b. Grow overnight at 37°C with shaking at 250 rpm. c. Use this culture to inoculate 100 mL of M9 minimal medium containing 5 g/L of unlabeled glucose. Grow for 8-10 hours.

2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with M9 minimal medium salts. b. Add 20 g/L of the 13C-labeled carbon source (e.g., [U-13C6]-glucose, which will be metabolized to labeled PEP). c. Add 2 g/L of [15N]-Ammonium Chloride. d. Inoculate with the seed culture to an initial OD600 of 0.1. e. Maintain pH at 7.0 (with NH4OH or H3PO4), temperature at 37°C, and dissolved oxygen (DO) above 20% saturation.

3. Fed-Batch Phase: a. Once the initial carbon source is depleted (indicated by a sharp spike in DO), begin the feed. b. The feed solution should be highly concentrated: 400 g/L 13C-labeled carbon source and 20 g/L MgSO4. c. Start the feed at a rate of 2.5 mL/L/hr and increase exponentially to maintain a growth rate (µ) of 0.1 h-1. d. The goal is to achieve high cell density (OD600 > 100) over a 24-48 hour period.

4. Harvest and Lysis: a. Chill the culture rapidly to 4°C to halt metabolism. b. Centrifuge the cells at 8,000 x g for 15 minutes. c. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse using high-pressure homogenization.

L-Tyrosine Biosynthesis and Labeling Pathway

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_tyrosine L-Tyrosine Synthesis C13_Glucose [U-13C6]-Glucose PEP [13C]-PEP C13_Glucose->PEP Multiple Steps E4P [13C]-E4P C13_Glucose->E4P DAHP DAHP PEP->DAHP PEP_note Source of C1, C2, C3 of Tyrosine Ring PEP->PEP_note E4P->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate L_Tyrosine L-Tyrosine (2,3-13C2; 15N) Prephenate->L_Tyrosine N15_Source [15N]-Glutamate N15_Source->L_Tyrosine Transamination

Optimization

Technical Support Center: Resolving Spectral Overlap in Tyrosine Residues with 2,3-¹³C₂ Labeling

Welcome to the technical support guide for resolving spectral overlap in tyrosine residues using 2,3-¹³C₂ labeling. This resource is designed for researchers, scientists, and drug development professionals who are levera...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving spectral overlap in tyrosine residues using 2,3-¹³C₂ labeling. This resource is designed for researchers, scientists, and drug development professionals who are leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to investigate protein structure, dynamics, and interactions.

Severe spectral overlap, particularly in the aromatic region of NMR spectra, can significantly hinder the detailed analysis of protein systems.[1][2] This is especially true for proteins with a high content of aromatic residues like tyrosine and phenylalanine. Selective isotopic labeling strategies provide a powerful solution to this challenge by simplifying complex spectra and enabling the unambiguous assignment of resonances.[1][3]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when using 2,3-¹³C₂-tyrosine labeling.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-¹³C₂-tyrosine labeling and why is it used in protein NMR?

A1: 2,3-¹³C₂-tyrosine labeling is a specific isotopic labeling technique where only the C2 (Cβ) and C3 (Cγ) carbon atoms of the tyrosine side chain are enriched with the ¹³C isotope. This method is employed to overcome the challenges of spectral overlap in NMR studies of proteins.[1][2]

Causality Behind the Choice:

  • Spectral Simplification: By selectively introducing ¹³C labels only at specific positions within the tyrosine residues, the complexity of the ¹³C NMR spectrum is dramatically reduced.[3] This is particularly advantageous for larger proteins or those with numerous aromatic residues, where uniform ¹³C labeling would result in a dense and unresolvable forest of peaks.[1][2][4]

  • Targeted Information: This labeling scheme allows researchers to focus specifically on the tyrosine residues, which are often involved in critical biological functions such as phosphorylation, ligand binding, and protein-protein interactions.[5]

  • Elimination of ¹³C-¹³C Scalar Couplings: Uniform ¹³C labeling introduces one-bond ¹³C-¹³C scalar couplings, which can lead to signal splitting and line broadening, further complicating the spectra. The 2,3-¹³C₂ labeling pattern avoids this issue in the aromatic ring, leading to sharper signals and improved resolution.

Q2: When should I choose 2,3-¹³C₂-tyrosine labeling over uniform ¹³C labeling or other selective labeling strategies?

A2: The decision to use 2,3-¹³C₂-tyrosine labeling depends on the specific scientific question and the characteristics of the protein under investigation.

Labeling StrategyBest ForAdvantagesDisadvantages
Uniform ¹³C Labeling De novo structure determination of small, well-behaved proteins.Provides the maximum amount of structural information from a single sample.Severe spectral overlap in larger proteins; line broadening due to ¹³C-¹³C couplings.[1]
2,3-¹³C₂-Tyrosine Labeling Studying the role of specific tyrosine residues in protein function, dynamics, or interaction. Resolving ambiguity in tyrosine assignments.Drastically simplifies the aromatic region of the spectrum.[3] Enables focused analysis of tyrosine-specific events.Information is limited to the labeled tyrosine residues.
Reverse Labeling Identifying signals from specific residue types in an otherwise uniformly labeled protein.Useful for assigning resonances and studying interactions involving unlabeled residues.[1]Can be more complex to interpret and may require multiple samples.
Segmental Labeling Studying large proteins or multi-domain proteins where only a specific region is of interest.Simplifies spectra by labeling only a portion of the protein.[6]Technically challenging to implement.

Q3: I'm not seeing efficient incorporation of the 2,3-¹³C₂-tyrosine. What are the common causes and how can I troubleshoot this?

A3: Low incorporation efficiency is a frequent challenge. Here’s a systematic approach to troubleshooting:

1. Isotope Scrambling:

  • Problem: The ¹³C label from the supplied tyrosine is being metabolized by the expression host (typically E. coli) and incorporated into other amino acids.[7] This "scrambling" dilutes the intended label and introduces unwanted signals.

  • Solution:

    • Use of Transaminase Inhibitors: Add inhibitors of amino acid metabolism to the growth media.

    • Cell-Free Expression Systems: Cell-free protein expression systems have limited metabolic enzymes, which significantly reduces isotope scrambling.[7]

    • Auxotrophic Strains: Use E. coli strains that are auxotrophic for tyrosine, meaning they cannot synthesize it themselves and must take it up from the media.

2. Precursor Toxicity or Low Uptake:

  • Problem: High concentrations of the labeled amino acid or its precursor can be toxic to the cells, leading to poor growth and protein expression. Alternatively, the cells may not be efficiently taking up the labeled compound.

  • Solution:

    • Optimize Concentration: Perform a titration experiment to determine the optimal concentration of 2,3-¹³C₂-tyrosine that maximizes incorporation without inhibiting cell growth.

    • Timing of Addition: Add the labeled amino acid just before inducing protein expression to minimize its exposure time to the cells.

3. Purity of the Labeled Precursor:

  • Problem: Impurities in the synthesized 2,3-¹³C₂-tyrosine can inhibit cell growth or compete for uptake.

  • Solution:

    • Verify Purity: Ensure the purity of the labeled amino acid using techniques like HPLC and mass spectrometry before use in cell culture.

Troubleshooting Guides

Scenario 1: My 2D ¹H-¹³C HSQC spectrum shows more tyrosine signals than expected, and they are weak.

This is a classic sign of incomplete labeling and/or isotope scrambling.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HSQC signals.

Scenario 2: The chemical shifts of my labeled tyrosine residues are significantly different from those reported for unlabeled proteins.

Minor chemical shift perturbations are expected due to isotope effects. However, large deviations may indicate a structural change.

Experimental Protocol: Verifying Structural Integrity

  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To compare the secondary structure content of the labeled and unlabeled protein.

    • Method:

      • Prepare samples of both labeled and unlabeled protein at the same concentration (e.g., 0.1 mg/mL) in the same buffer.

      • Acquire far-UV CD spectra (typically 190-260 nm).

      • Compare the spectral profiles. Significant differences may indicate that the labeling procedure has altered the protein's fold.

  • ¹H-¹⁵N HSQC Comparison:

    • Objective: To assess changes in the chemical environment of the protein backbone.

    • Method:

      • If possible, prepare a uniformly ¹⁵N-labeled version of your protein alongside the 2,3-¹³C₂-tyrosine labeled sample (which should also be ¹⁵N-labeled).

      • Acquire ¹H-¹⁵N HSQC spectra for both samples under identical conditions.

      • Overlay the spectra. While some chemical shift perturbations (CSPs) are expected for residues near the tyrosines, widespread and large changes could suggest a global conformational change.

Experimental Workflow: From Labeled Precursor to NMR Spectrum

Caption: Overall experimental workflow for 2,3-¹³C₂-tyrosine labeling.

References

  • Castellani, F., van Rossum, B., Diehl, A., Schubert, M., Oschkinat, H. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature, 420(6911), 98-102. [Link]

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual review of biophysics and biomolecular structure, 27(1), 357-406. [Link]

  • Goto, N. K., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current opinion in structural biology, 10(5), 585-592. [Link]

  • LeMaster, D. M., & Kushlan, D. M. (1996). Dynamical mapping of E. coli thioredoxin via 13C NMR relaxation analysis. Journal of the American Chemical Society, 118(39), 9255-9264. [Link]

  • Löhr, F., & Rüterjans, H. (1999). New developments in stable isotope labeling of proteins. CHIMIA International Journal for Chemistry, 53(1), 38-41.
  • Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and NMR methods. Journal of the American Chemical Society, 125(45), 13868-13878. [Link]

  • Waugh, J. S. (1996). Selective isotopic labeling in protein NMR. Journal of biomolecular NMR, 8(2), 184-188.
  • Yamazaki, T., Lee, W., Arrowsmith, C. H., Muhandiram, D. R., & Kay, L. E. (1994). A suite of triple resonance NMR experiments for the backbone assignment of 15N, 13C, 2H labeled proteins with high sensitivity. Journal of the American Chemical Society, 116(26), 11655-11666. [Link]

Sources

Troubleshooting

troubleshooting low incorporation of L-Tyrosine (2,3-13C2; 15N) in mammalian cells

Technical Support Center: Troubleshooting Low Incorporation of L-Tyrosine (2,3-13C2; 15N) Executive Summary & Core Mechanism The Problem: You are observing low incorporation rates (<95%) of L-Tyrosine (2,3-13C2; 15N) in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Incorporation of L-Tyrosine (2,3-13C2; 15N)

Executive Summary & Core Mechanism

The Problem: You are observing low incorporation rates (<95%) of L-Tyrosine (2,3-13C2; 15N) in your mammalian cell culture experiments. Unlike essential amino acids (e.g., Lysine), Tyrosine is "conditionally essential." While cells readily take it up from the media, many mammalian cell lines retain the metabolic capacity to synthesize Tyrosine from Phenylalanine via the enzyme Phenylalanine Hydroxylase (PAH) .[1]

The "Metabolic Leak": If your base media contains standard (light) Phenylalanine, cells with active PAH will convert a portion of this light Phenylalanine into light Tyrosine intracellularly. This endogenous light Tyrosine dilutes your exogenous heavy Tyrosine pool, creating a theoretical ceiling on incorporation that no amount of passaging can overcome.

Diagnostic Phase (Q&A)

Q1: My incorporation is stuck at 80-85% despite passaging cells for over 2 weeks. Is my media bad? A: It is unlikely the media is "bad," but it may be metabolically incompatible with your cell line.

  • Diagnosis: This "plateau effect" is the hallmark of the Phenylalanine-to-Tyrosine Leak . If the incorporation rises initially (e.g., 50% -> 70% -> 80%) but then flatlines below 95%, your cells are synthesizing their own light Tyrosine from the light Phenylalanine provided in the media.

  • Immediate Action: Check your cell line origin. Liver (e.g., HepG2, HuH7) and Kidney (e.g., HEK293) lines have high PAH activity.

  • Solution: Switch to the Dual-Label Strategy (see Protocol A).

Q2: I am seeing <50% incorporation. Could it be the serum? A: Yes, this is the most common cause of grossly low incorporation.

  • Diagnosis: Standard Fetal Bovine Serum (FBS) is rich in amino acids. If you are not using Dialyzed FBS (dFBS) , the light Tyrosine in the serum is competing with your heavy Tyrosine.

  • Verification: Check the molecular weight cutoff (MWCO) of your dialysis. It should be 10 kDa.

  • Warning: Some "low-IgG" or "charcoal-stripped" serums are not dialyzed of amino acids. Ensure the label explicitly states "Dialyzed."

Q3: My cells look unhealthy or are growing slowly in the heavy media. Does this affect labeling? A: Indirectly, yes.

  • Mechanism: Tyrosine is less soluble than other amino acids. If you prepared the media yourself, the Tyrosine might have precipitated out, leading to starvation.

  • Causality: Starvation induces autophagy , where the cell breaks down its own (light) proteins to survive, recycling light amino acids back into the pool and diluting your label.

  • Check: Verify Tyrosine solubility. It requires pH adjustment (basic) to dissolve fully before neutralizing.

Technical Deep Dive: The PAH Pathway

The following diagram illustrates why adding Heavy Tyrosine alone is often insufficient for PAH-positive cells.

G cluster_media Culture Media cluster_cell Intracellular Environment Phe_Light L-Phenylalanine (Light/Natural) Phe_Pool Intracellular Phe Pool (Light) Phe_Light->Phe_Pool Transporter (LAT1) Tyr_Heavy L-Tyrosine (13C, 15N Heavy) Tyr_Pool Intracellular Tyr Pool (Mixed) Tyr_Heavy->Tyr_Pool Transporter (LAT1) PAH_Enzyme Enzyme: PAH (Phenylalanine Hydroxylase) Phe_Pool->PAH_Enzyme Substrate Protein Proteome Incorporation (Lower Efficiency) Tyr_Pool->Protein Protein Synthesis PAH_Enzyme->Tyr_Pool Conversion (The Leak)

Figure 1: The "Metabolic Leak" mechanism. Even with Heavy Tyrosine supplementation, the conversion of Light Phe to Light Tyr via PAH dilutes the heavy isotope pool.

Troubleshooting Protocols

Protocol A: The Dual-Label Strategy (Gold Standard)

Use this if you suspect PAH activity (Incorporation plateau at ~80%).

Concept: By labeling the precursor (Phenylalanine), any conversion that occurs will produce Heavy Tyrosine, maintaining the isotopic purity of the pool.

  • Reagents:

    • L-Tyrosine (2,3-13C2; 15N)

    • L-Phenylalanine (13C9; 15N) [or similar heavy isotope]

    • Dialyzed FBS (10 kDa MWCO)

    • Deficient Media (D-MEM or RPMI minus Phe/Tyr)

  • Formulation:

    • Reconstitute Heavy Phe and Heavy Tyr at standard concentrations (e.g., DMEM: Tyr 104 mg/L, Phe 66 mg/L).

  • Culture:

    • Passage cells for 6 doublings.[2][3]

  • Result:

    • Any Phe -> Tyr conversion now results in Heavy Tyr.

    • Note: You must account for the mass shift of the converted Tyr in your mass spec search parameters (it may differ from the direct Heavy Tyr depending on the isotope positions).

Protocol B: The "Flood" Strategy (Alternative)

Use this if Dual Labeling is too expensive and PAH activity is low-to-moderate.

Concept: Saturate the intracellular pool with exogenous Heavy Tyrosine to outcompete the endogenously synthesized light Tyrosine.

  • Titration:

    • Prepare media with 2x the standard concentration of Heavy Tyrosine.

    • Warning: Tyrosine is poorly soluble. Dissolve powder in a small volume of 0.1M NaOH or HCl before adding to media.

  • Inhibition:

    • High levels of Tyrosine can feedback-inhibit PAH in some systems, though this is cell-line dependent.

  • Monitor:

    • Watch for cytotoxicity. Excess Tyrosine can form crystals or disrupt transport of other neutral amino acids (e.g., Tryptophan) via the LAT1 transporter.

Decision Support Matrix

ObservationProbable CauseCorrective Action
Inc. < 50% Contamination Switch to Dialyzed FBS immediately. Check for "Light" AA in other supplements (e.g., BSA).
Inc. 80-90% Metabolic Leak (PAH) Primary: Use Protocol A (Dual Label Phe + Tyr). Secondary: Try Protocol B (2x Tyr conc).
Inc. Variable Incomplete Passaging Ensure minimum 5-6 cell doublings (not just days). Log-phase growth is required.
Cell Death Solubility / Osmolarity Ensure Tyr is fully dissolved (no crystals). Check pH of final media.

Troubleshooting Workflow Diagram

Troubleshooting Start Start: Low Tyrosine Incorporation CheckSerum Are you using Dialyzed FBS? Start->CheckSerum SwitchSerum Action: Switch to Dialyzed FBS (10kDa MWCO) CheckSerum->SwitchSerum No CheckLevel What is the incorporation level? CheckSerum->CheckLevel Yes LevelLow < 50% CheckLevel->LevelLow Gross Failure LevelHigh 80% - 90% (Plateau) CheckLevel->LevelHigh Metabolic Issue CheckDoublings Have cells doubled >5 times? LevelLow->CheckDoublings SuspectPAH Suspect PAH Activity (Phe -> Tyr Conversion) LevelHigh->SuspectPAH ExtendCulture Action: Extend Culture Duration CheckDoublings->ExtendCulture No CheckDoublings->SuspectPAH Yes (Rare) Decision Can you afford Heavy Phe? SuspectPAH->Decision DualLabel Protocol A: Dual Labeling (Heavy Phe + Heavy Tyr) Decision->DualLabel Yes (Recommended) Flood Protocol B: Increase Tyr Conc. (2x Concentration) Decision->Flood No

Figure 2: Step-by-step troubleshooting decision tree for optimizing incorporation.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][4][5][6] Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. SILAC Metabolic Labeling Systems & Dialyzed FBS Guidelines. Link

  • Park, S. K., et al. (2012). Prevention of Arginine-to-Proline Conversion in SILAC Experiments with Embryonic Stem Cells. (Analogous metabolic leak mechanism). PLOS ONE. Link

  • Szigetvari, P. D., et al. (2023).[7] The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. bioRxiv.[7] Link

  • BenchChem Technical Support. Troubleshooting incomplete SILAC labeling. Link

Sources

Optimization

Technical Support Center: Identification and Troubleshooting of Impurities in Commercial L-Tyrosine (2,3-¹³C₂; ¹⁵N) Stocks

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotopically labeled L-Tyrosine. This guide provides in-depth troubleshooting advice and frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotopically labeled L-Tyrosine. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and integrity of your experimental results when using L-Tyrosine (2,3-¹³C₂; ¹⁵N).

This resource is designed to be a practical bench-top companion, offering not just procedural steps but also the scientific reasoning behind them. Our goal is to empower you with the expertise to anticipate, identify, and resolve potential purity issues with your commercial L-Tyrosine stocks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and handling of isotopically labeled L-Tyrosine.

Q1: What are the most common types of impurities I might encounter in a commercial stock of L-Tyrosine (2,3-¹³C₂; ¹⁵N)?

You may encounter several types of impurities, which can be broadly categorized as:

  • Unlabeled L-Tyrosine: The most common impurity is the natural, unlabeled form of L-Tyrosine. Its presence can interfere with quantitative analyses that rely on isotopic ratios.[]

  • Related Amino Acids: Precursors or byproducts from the synthesis of L-Tyrosine, such as Phenylalanine, may be present.[2][3] L-DOPA (L-3,4-dihydroxyphenylalanine) is another potential related impurity, as it is a metabolic derivative of Tyrosine.[4][5][6]

  • Enantiomeric Impurities: The presence of D-Tyrosine in an L-Tyrosine stock can be a concern for stereospecific applications.

  • Degradation Products: L-Tyrosine can degrade under certain conditions. For instance, oxidation can lead to the formation of dityrosine, and exposure to light can cause photooxidation.[7] Strecker degradation can also occur, yielding products like 4-hydroxyphenylacetaldehyde.[8]

  • Residual Solvents and Reagents: Impurities from the manufacturing process, such as residual solvents or unreacted starting materials, may be present.

  • Ninhydrin-Positive Substances: These are compounds that react with ninhydrin, indicating the presence of primary or secondary amines, and are a general indicator of amino acid-related impurities.[9]

Q2: Why is it critical to assess the purity of my isotopically labeled L-Tyrosine stock?

The purity of your isotopically labeled L-Tyrosine is paramount for the accuracy and reproducibility of your experiments. Impurities can lead to:

  • Inaccurate Quantification: The presence of unlabeled L-Tyrosine will alter the isotopic ratio, leading to errors in quantitative proteomics (e.g., SILAC) and metabolic flux analysis.[][10]

  • Interference in Analytical Detection: Impurities can co-elute with your analyte of interest in chromatographic separations, leading to inaccurate peak integration and identification in techniques like LC-MS.[11][12]

Q3: What are the recommended storage conditions for L-Tyrosine (2,3-¹³C₂; ¹⁵N) to minimize degradation?

To maintain the integrity of your L-Tyrosine stock, it is recommended to:

  • Store at room temperature, away from light and moisture. [13][14]

  • For long-term stability, especially in solution, storage at ≤ –20 °C is advisable.[15]

  • Store in a tightly sealed container to prevent oxidation and moisture absorption.

Q4: How can I quickly assess the isotopic enrichment of my L-Tyrosine stock?

Mass spectrometry (MS) is the most direct and common method for determining isotopic enrichment.[] By analyzing the mass spectrum of your L-Tyrosine, you can determine the relative abundance of the labeled (M+3 for 2,3-¹³C₂; ¹⁵N) and unlabeled isotopes. High-resolution mass spectrometry can provide precise measurements of isotopic ratios.[10][15]

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common issues encountered during the analysis of L-Tyrosine purity.

Guide 1: Unexpected Peaks in Your LC-MS Analysis

Issue: You observe unexpected peaks in the chromatogram of your L-Tyrosine (2,3-¹³C₂; ¹⁵N) standard.

Workflow for Identification and Resolution:

Caption: Workflow for troubleshooting low isotopic enrichment.

Detailed Steps:

  • Initial Data Review:

    • Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated across the relevant mass range.

    • Peak Integration: Verify that the peaks corresponding to the labeled (M+3) and unlabeled (M+0) L-Tyrosine are correctly integrated. [12]

  • Systematic Checks:

    • Inaccurate Measurement: An uncalibrated instrument or incorrect data processing can lead to erroneous enrichment calculations.

    • Presence of Unlabeled L-Tyrosine: The stock may genuinely contain a higher than specified amount of unlabeled L-Tyrosine.

  • Actionable Steps:

    • Recalibrate and Re-acquire: Recalibrate your mass spectrometer and re-acquire the data. Pay close attention to the instrument's resolution and mass accuracy settings.

    • High-Resolution MS Analysis: Use a high-resolution mass spectrometer to obtain a clear isotopic distribution pattern. This will allow for accurate quantification of the M+0 and M+3 peaks.

  • Resolution:

    • If recalibration and proper data processing resolve the issue, it was a measurement error.

    • If the low enrichment is confirmed with a calibrated, high-resolution instrument, the issue lies with the commercial stock. Contact the supplier with your data for further assistance.

Part 3: Experimental Protocols

This section provides a detailed protocol for the analysis of L-Tyrosine purity using LC-MS.

Protocol 1: LC-MS Analysis of L-Tyrosine (2,3-¹³C₂; ¹⁵N) Purity

Objective: To assess the chemical and isotopic purity of a commercial L-Tyrosine (2,3-¹³C₂; ¹⁵N) stock.

Materials:

  • L-Tyrosine (2,3-¹³C₂; ¹⁵N) stock

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Microcentrifuge tubes

  • Pipettes and tips

  • HPLC vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (preferably high-resolution)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of L-Tyrosine in Mobile Phase A.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform a serial dilution to a final concentration of 10 µg/mL in Mobile Phase A.

    • Transfer the final solution to an HPLC vial.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Data Acquisition: Full scan mode. If impurities are detected, perform a separate run with targeted MS/MS on the impurity masses.

Data Analysis:

  • Chromatogram Review: Examine the total ion chromatogram (TIC) for the main L-Tyrosine peak and any unexpected peaks.

  • Mass Spectrum Analysis:

    • Extract the mass spectrum for the main L-Tyrosine peak.

    • Identify the monoisotopic mass for unlabeled L-Tyrosine (C₉H₁₁NO₃, expected m/z [M+H]⁺ ≈ 182.0817) and the labeled L-Tyrosine (¹³C₂C₇H₁₁¹⁵NO₃, expected m/z [M+H]⁺ ≈ 185.0859).

    • Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.

  • Impurity Identification:

    • For any unexpected peaks, extract their mass spectra.

    • Use the accurate mass to predict possible elemental compositions.

    • If MS/MS data was acquired, analyze the fragmentation pattern to help elucidate the structure of the impurity.

Data Presentation:

ParameterExpected ResultObserved ResultPass/Fail
Chemical Purity (by TIC) >98%[Enter Value]%
Isotopic Enrichment >98%[Enter Value]%
Unlabeled L-Tyrosine <2%[Enter Value]%
Other Impurities Not Detected[List any detected impurities and their relative abundance]

References

  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. (URL: )
  • Isotope Labeled Impurities. BOC Sciences. (URL: )
  • Tyrosine - Wikipedia. (URL: [Link])

  • Kuehl, D., et al. (2021). Spectrally accurate quantitative analysis of isotope-labeled compounds. Rapid Communications in Mass Spectrometry. (URL: [Link])

  • Phillips, A. A., et al. (2022). Practical considerations for amino acid isotope analysis. Organic Geochemistry. (URL: [Link])

  • Tyrosine Metabolism | Pathway. PubChem. (URL: [Link])

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. (URL: [Link])

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. (URL: [Link])

  • Stable Isotopes - Labeled Compounds. ArtMolecule. (URL: [Link])

  • Tyrosine biochemistry - catecholamine synthesis & more. YouTube. (URL: [Link])

  • L-Tyrosine. HiMedia Laboratories. (URL: [Link])

  • L-Tyrosine. PubChem. (URL: [Link])

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. (URL: [Link])

  • l tyrosine and its Impurities. Pharmaffiliates. (URL: [Link])

  • Practical considerations for amino acid isotope analysis. CaltechAUTHORS. (URL: [Link])

  • Analytical Methods for Amino Acids. Shimadzu Corporation. (URL: [Link])

  • Amino Acid Analysis: “How-To” Guide. Agilent. (URL: [Link])

  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences. (URL: [Link])

  • Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Czech Journal of Food Sciences. (URL: [Link])

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. (URL: [Link])

  • Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf. ResearchGate. (URL: [Link])

  • Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation. Allied Academies. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Guide to Enhanced Spectral Resolution: Comparing L-Tyrosine (2,3-¹³C₂; ¹⁵N) and Uniformly Labeled ¹³C-Tyrosine in NMR-Based Studies

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, the strategic use of stable isotope-labeled compounds is paramount for elucidating molecular struc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, the strategic use of stable isotope-labeled compounds is paramount for elucidating molecular structure, dynamics, and interactions. Among these, isotopically enriched amino acids serve as powerful probes in studies ranging from protein structure determination to metabolic flux analysis. This guide provides an in-depth comparison of two common isotopic labeling schemes for L-Tyrosine: selective labeling at the C2 and C3 positions with an accompanying ¹⁵N label, L-Tyrosine (2,3-¹³C₂; ¹⁵N), and uniform labeling with ¹³C, U-¹³C Tyrosine. We will explore the fundamental principles behind their differential spectral properties, present supporting data, and provide a practical guide to their experimental application.

The Rationale for Isotopic Labeling in NMR

The inherent low natural abundance of ¹³C (approximately 1.1%) and ¹⁵N (about 0.4%) necessitates isotopic enrichment for most biomolecular NMR applications.[1] This enrichment dramatically enhances sensitivity and enables the use of powerful multi-dimensional NMR experiments that correlate the signals of different nuclei, thereby resolving spectral overlap that would be intractable in simple one-dimensional ¹H spectra.[1] The choice between selective and uniform labeling is a critical experimental design decision that directly impacts spectral resolution and the type of information that can be extracted.

Unraveling Spectral Complexity: The Key Differences

The most significant distinction in the NMR spectra of L-Tyrosine (2,3-¹³C₂; ¹⁵N) and U-¹³C Tyrosine lies in the presence or absence of ¹³C-¹³C scalar couplings (J-couplings). These through-bond interactions between neighboring ¹³C nuclei in uniformly labeled molecules lead to signal splitting, which can complicate spectra and reduce resolution.

L-Tyrosine (2,3-¹³C₂; ¹⁵N): The Power of Selectivity

In L-Tyrosine (2,3-¹³C₂; ¹⁵N), ¹³C isotopes are specifically incorporated at the C2 (α-carbon) and C3 (β-carbon) positions. The remaining carbon atoms in the molecule are at natural abundance. This selective labeling strategy offers several key advantages for spectral resolution:

  • Elimination of Homonuclear ¹³C-¹³C Couplings: With the exception of the single bond between C2 and C3, there are no other adjacent ¹³C nuclei. This effectively eliminates one-bond and multi-bond ¹³C-¹³C J-couplings throughout the rest of the molecule, resulting in singlet peaks for each labeled carbon in the ¹³C dimension of a 2D spectrum. This spectral simplification is crucial for unambiguous resonance assignment and accurate measurement of other NMR parameters.

  • Simplified Spectra: By only observing signals from the labeled positions, the overall complexity of the spectrum is significantly reduced. This is particularly advantageous when studying tyrosine within a larger molecule, such as a protein, where spectral overlap is a major challenge.

  • Focused Analysis: Selective labeling allows researchers to focus their investigation on specific regions of the molecule, such as the backbone and the proximal sidechain, without interference from the aromatic ring carbons.

U-¹³C Tyrosine: A Wealth of Information at the Cost of Complexity

Uniformly ¹³C-labeled tyrosine, as the name suggests, has ¹³C isotopes at every carbon position. This provides a comprehensive view of the entire molecule but introduces a layer of complexity:

  • Pervasive ¹³C-¹³C Couplings: The presence of ¹³C at every carbon position results in one-bond (¹J_CC_), two-bond (²J_CC_), and three-bond (³J_CC_) couplings between adjacent carbons. These couplings split the ¹³C signals into multiplets, which can lead to significant signal overlap, especially in regions with similar chemical shifts. While these couplings can provide valuable structural information, they often complicate the spectra, making them harder to interpret.[2]

  • Complete Molecular View: The primary advantage of uniform labeling is that every carbon in the molecule is NMR-active, providing a complete dataset for structural and dynamic analysis. This is particularly useful for comprehensive studies of molecular conformation and intermolecular interactions.

Visualizing the Difference: Labeling Patterns

To better understand the impact on the resulting NMR spectra, let's visualize the isotopic labeling patterns of the two molecules.

G cluster_0 L-Tyrosine (2,3-¹³C₂; ¹⁵N) cluster_1 U-¹³C Tyrosine C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 N N C2->N C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 O O C7->O C9 C9 C8->C9 C9->C4 UC1 C1 UC2 C2 UC1->UC2 UC3 C3 UC2->UC3 UN N UC2->UN UC4 C4 UC3->UC4 UC5 C5 UC4->UC5 UC6 C6 UC5->UC6 UC7 C7 UC6->UC7 UC8 C8 UC7->UC8 UO O UC7->UO UC9 C9 UC8->UC9 UC9->UC4

Caption: Isotopic labeling patterns of L-Tyrosine.

Spectral Data Comparison

The theoretical differences in spectral resolution are borne out in experimental data. A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum is a powerful tool for visualizing these differences. In an HSQC spectrum, each peak represents a correlation between a proton and its directly attached carbon.

For L-Tyrosine (2,3-¹³C₂; ¹⁵N) , the ¹H-¹³C HSQC spectrum would be expected to show only two cross-peaks corresponding to the C2-Hα and C3-Hβ pairs. These peaks would be singlets in the ¹³C dimension, providing high resolution and easy identification.

For U-¹³C Tyrosine , the ¹H-¹³C HSQC spectrum will display cross-peaks for all protonated carbons. Crucially, due to one-bond ¹³C-¹³C couplings, the signals in the ¹³C dimension will be split into doublets, and in some cases, more complex multiplets. This is clearly illustrated in the ¹H-¹³C HSQC spectrum of uniformly labeled Tyrosine within a protein, where the aromatic Cδ-Hδ and Cε-Hε correlations are split due to coupling with their neighboring ¹³C carbons.[3]

ParameterL-Tyrosine (2,3-¹³C₂; ¹⁵N)U-¹³C Tyrosine
Observed Signals C2 (α) and C3 (β)All carbons (C1-C9)
¹³C Linewidths Narrow (singlets)Broader (multiplets due to ¹J_CC_)
¹J_CC_ Coupling Absent (except C2-C3)Present (~35-55 Hz)
Spectral Complexity LowHigh
Primary Application Targeted analysis, spectral simplification, resonance assignmentComprehensive structural and dynamic analysis

Experimental Protocol: Acquiring High-Resolution ¹H-¹³C HSQC Spectra

The following is a generalized protocol for acquiring a 2D ¹H-¹³C HSQC spectrum, which can be adapted for either isotopomer.

I. Sample Preparation
  • Dissolve the Labeled Tyrosine: Dissolve the isotopically labeled L-tyrosine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

  • Buffer and pH Adjustment: Add a suitable buffer (e.g., phosphate buffer) and adjust the pH to the desired value. For D₂O, it is important to correct the pH meter reading (pD = pH_reading + 0.4).

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the final sample solution to a high-quality NMR tube.

II. NMR Data Acquisition

The following steps outline the setup for a standard gradient-enhanced ¹H-¹³C HSQC experiment on a Bruker spectrometer.

  • Initial Setup:

    • Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

    • Tune and match the probe for ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Load Standard Experiment:

    • Load a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcetgpsisp2.2 in the Bruker library).[4]

  • Set Spectral Widths and Offsets:

    • Acquire a 1D ¹H spectrum to determine the proton spectral width (swh) and offset (o1p).

    • Set the ¹³C spectral width (sw) and offset (o2p) to cover the expected range of tyrosine chemical shifts. For tyrosine, a ¹³C range of approximately 10-180 ppm is sufficient.

  • Set Acquisition Parameters:

    • Number of scans (ns): Typically a multiple of 2 or 4 for phase cycling. The exact number will depend on the sample concentration.

    • Number of increments in the indirect dimension (td1): A higher number of increments will provide better resolution in the ¹³C dimension. 256-512 increments are common.

    • Recycle delay (d1): A delay of 1-2 seconds is typical to allow for relaxation between scans.

  • Set Coupling Constant:

    • Set the one-bond ¹H-¹³C coupling constant (J1XH) to an average value of ~145 Hz.

  • Start Acquisition:

    • Start the 2D acquisition.

III. Data Processing
  • Fourier Transformation: Apply a sine-bell or squared sine-bell window function to both dimensions before Fourier transformation.

  • Phasing: Phase the spectrum in both the direct (¹H) and indirect (¹³C) dimensions.

  • Baseline Correction: Apply a baseline correction to both dimensions to ensure a flat baseline.

  • Referencing: Reference the spectrum using the internal standard.

G cluster_workflow NMR Experimental Workflow A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (¹H-¹³C HSQC) B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A streamlined workflow for comparative NMR experiments.

Conclusion: Choosing the Right Tool for the Job

The choice between L-Tyrosine (2,3-¹³C₂; ¹⁵N) and U-¹³C Tyrosine is ultimately dictated by the specific research question.

  • For applications requiring high spectral resolution, simplified spectra for unambiguous assignment, or a focused analysis on the backbone and proximal sidechain, L-Tyrosine (2,3-¹³C₂; ¹⁵N) is the superior choice. Its ability to eliminate the complexities of ¹³C-¹³C coupling is a significant advantage in crowded spectral regions.

  • For comprehensive structural and dynamic studies where information from every carbon atom is necessary, U-¹³C Tyrosine is the preferred reagent. While the spectra are more complex due to J-couplings, they provide a complete picture of the molecule's conformational state.

By understanding the fundamental differences in their spectral properties and by employing appropriate experimental protocols, researchers can effectively harness the power of these isotopically labeled molecules to gain deeper insights into the intricacies of biological systems.

References

  • ResearchGate. (n.d.). ¹³C-¹H HSQC spectra of Tyr-¹³C₉, ¹⁵N-labeled Dronpa in the bright... [Image]. Retrieved from [Link]

  • Williamson, M. P. (2013). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 41(5), 1555-1567.
  • Tran, T., et al. (1975). ¹³C-nuclear magnetic resonance studies of 85% ¹³C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects. Biochimica et Biophysica Acta (BBA) - General Subjects, 399(2), 313-38.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 2D ¹H-¹³C HSQC. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Hong, M. (1999). Selective and extensive ¹³C labeling of a membrane protein for solid-state NMR investigations. Journal of Biomolecular NMR, 15(1), 1-14.
  • The University of Chicago. (n.d.). UChicago Experiment Guides. NMR Facility – Chemistry Department. Retrieved from [Link]

  • Protocols.io. (2024, December 19). HSQC_CT_13C_ali.nan. Retrieved from [Link]

  • Portland Press. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Protein NMR. (2012, October 31). Amino Acid Specific. Retrieved from [Link]

  • Fralin Biomedical Research Institute at VTC. (n.d.). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Retrieved from [Link]

  • ACS Publications. (2021, August 11). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Retrieved from [Link]

  • Lewis Kay's group at the University of Toronto. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2023). Improved spectral resolution of [¹³C,¹H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive ¹³C-labelled precursors. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • YouTube. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D ¹H-¹³C HSQC NMR. Retrieved from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2016). Journal of Pharmaceutical Sciences, 105(6), 1839-1847.
  • Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin. (1990). Biochemistry, 29(23), 5545-5552.

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Comparative

Comparative Analysis of Tyrosine Metabolism: [1,2-13C2] vs. [U-13C9] Isotope Labeling

Topic: Comparative Analysis of Tyrosine Metabolism using 13C2 vs 13C9 Labeling Content Type: Technical Comparison Guide Executive Summary In metabolic flux analysis (MFA), the choice between specific labeling (e.g., [1,2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Tyrosine Metabolism using 13C2 vs 13C9 Labeling Content Type: Technical Comparison Guide

Executive Summary

In metabolic flux analysis (MFA), the choice between specific labeling (e.g., [1,2-13C2]-L-Tyrosine ) and uniform labeling (e.g., [U-13C9]-L-Tyrosine ) dictates the resolution of the data and the biological questions that can be answered.

  • [U-13C9]-L-Tyrosine is the superior choice for neurotransmitter tracing (dopamine/catecholamines) and proteomics . It provides a distinct mass shift (M+8/M+9) that eliminates background noise and natural isotope interference.

  • [1,2-13C2]-L-Tyrosine is a specialized tool for catabolic flux segmentation . It specifically traces the ketogenic potential of tyrosine (acetoacetate formation) while differentiating decarboxylation events where the C1 label is lost.

This guide provides a rigorous comparison of these two isotopologues, supported by pathway mechanics, mass spectrometry expectations, and experimental protocols.

Scientific Foundation: The Tyrosine Branch Point

Tyrosine metabolism sits at a critical junction between neurochemistry and energy production. The specific fate of the carbon atoms differs radically between these two pathways, making the choice of label position critical.

The Pathways
  • Catecholamine Synthesis (Neuro): Tyrosine is hydroxylated to L-DOPA and then decarboxylated to Dopamine.[1]

    • Critical Mechanism: The decarboxylation step (AADC enzyme) removes the carboxyl carbon (C1) as CO₂.

  • Catabolism (Energy): Tyrosine undergoes transamination and ring cleavage to produce Fumarate (glucogenic) and Acetoacetate (ketogenic).[2][3]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the carbon fate of Tyrosine in both pathways.

TyrosineMetabolism cluster_legend Pathway Legend Tyr L-Tyrosine (C9H11NO3) Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase (TH) HPP p-Hydroxyphenylpyruvate Tyr->HPP Transamination Dopamine Dopamine (Neurotransmitter) Dopa->Dopamine AADC (Decarboxylation) CO2 CO2 (Lost Carbon) Dopa->CO2 Loss of C1 Homo Homogentisate HPP->Homo Dioxygenase Fum Fumarate (TCA Cycle) Homo->Fum Ring Cleavage (C3-C6 of Ring) AcAc Acetoacetate (Ketone Body) Homo->AcAc Side Chain Fate (C1, C2 + Ring Fragment) key Blue: Precursors | Green: End Products | Yellow: Intermediates | Red: Byproducts

Figure 1: Metabolic fate of Tyrosine.[3][4][5] Note the loss of C1 (Carboxyl) during Dopamine synthesis, which directly impacts [1,2-13C2] tracing.

The Contenders: 13C2 vs. 13C9
A. [U-13C9]-L-Tyrosine (Uniform Label)
  • Structure: All 9 carbons (ring and side chain) are replaced with 13C.

  • Primary Utility: Total flux analysis, protein turnover rates, and high-sensitivity metabolite detection.

  • Mass Shift: +9 Da (Tyrosine).

B. [1,2-13C2]-L-Tyrosine (Side-Chain Label)
  • Structure: Only the Carboxyl (C1) and Alpha (C2) carbons are 13C. The ring and Beta carbon are naturally abundant 12C.

  • Primary Utility: Probing decarboxylation efficiency (ratio of M+2 precursor to M+1 product) and tracking ketogenic flux into the TCA cycle via Acetyl-CoA.

  • Mass Shift: +2 Da (Tyrosine).

Comparative Performance Analysis
Scenario A: Tracing Dopamine Synthesis

This is the most critical differentiator. Because Dopamine synthesis involves decarboxylation, the fate of the label changes the mass spectrum entirely.

Feature[U-13C9]-L-Tyrosine[1,2-13C2]-L-TyrosineVerdict
Precursor Mass (Tyr) M+9M+2-
Product Mass (Dopamine) M+8 (Loses one 13C)M+1 (Loses C1-13C, keeps C2-13C)13C9 Wins
Interference Risk Low. M+8 is far from natural isotopes.High. Natural Dopamine has ~1.1% M+1 abundance (due to 13C). Distinguishing tracer M+1 from natural M+1 requires high enrichment (>50%).13C9 Wins
Quantification Highly accurate even at low enrichment (<5%).Requires high enrichment to be statistically valid.13C9 Wins

Scientific Insight: If you use [1,2-13C2]-Tyr, the loss of the C1 label means your Dopamine signal is only +1 Da heavier than the unlabeled standard. In complex biological matrices (plasma/brain tissue), the "M+1" signal often overlaps with the natural isotope envelope of endogenous dopamine, leading to false positives unless the tracer enrichment is very high.

Scenario B: Catabolic Flux (TCA Cycle Entry)

When Tyrosine is burned for energy, it splits.

  • [U-13C9] Behavior: The label is distributed into Fumarate (M+4) and Acetoacetate (M+4/M+5). This creates a complex "isotopologue distribution" that can be hard to deconvolve from other TCA sources (like Glucose).

  • [1,2-13C2] Behavior: The C1 and C2 carbons specifically map to Acetoacetate .

    • Mechanism:[6] Acetoacetate is cleaved to 2 Acetyl-CoA molecules.[6]

    • Result: You generate a specific pool of [1,2-13C2]-Acetyl-CoA. This allows you to trace the exact contribution of Tyrosine to the ketogenic pool without "polluting" the Fumarate pool with labels.

Verdict: [1,2-13C2] is superior for specific mechanistic questions regarding Tyrosine's ketogenic contribution.

Experimental Protocol: LC-HRMS Flux Analysis

This protocol is designed for a High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) workflow, which is required to resolve these isotopologues effectively.

Phase 1: Sample Preparation (Adherent Cells)
  • Pulse Labeling: Replace culture media with isotope-specific media (Dialyzed FBS + [13C]-Tyrosine) for 6–24 hours.

    • Note: Tyrosine has low solubility; ensure complete dissolution in phosphate buffer before adding to media.

  • Quenching: Rapidly wash cells with ice-cold PBS (4°C).

  • Extraction: Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.

    • Ratio: 1 mL per 10^6 cells.

  • Lysis: Scrape cells and transfer to a tube. Vortex for 10 min at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Drying: Evaporate supernatant under nitrogen or SpeedVac (no heat). Reconstitute in 0.1% Formic Acid/Water.

Phase 2: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (for Tyrosine/DOPA) or HILIC (for Dopamine/Polar metabolites).

    • Recommendation: Waters HSS T3 C18 (2.1 x 100mm, 1.8 µm) for broad coverage.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B (1 min) -> 95% B (10 min) -> 95% B (12 min).

Phase 3: Data Analysis (Isotopologue Targeting)

Use the following table to set up your Selected Ion Monitoring (SIM) or extraction windows.

MetaboliteFormula (Neutral)[M+H]+ Unlabeled[M+H]+ (from 13C9 Tyr)[M+H]+ (from 1,2-13C2 Tyr)
Tyrosine C9H11NO3182.0812191.1114 (+9)184.0879 (+2)
L-DOPA C9H11NO4198.0761207.1063 (+9)200.0828 (+2)
Dopamine C8H11NO2154.0863162.1131 (+8) 155.0896 (+1)
Fumarate C4H4O4117.0182 (M-H)-Mixed IsotopologuesUnlabeled (M+0)
Workflow Visualization

ExperimentWorkflow Culture Cell Culture (Tyrosine-Free Media) Label Add Tracer (13C2 or 13C9) Culture->Label Extract Metabolite Extraction (-80°C MeOH) Label->Extract 6-24 Hours LCMS LC-HRMS Analysis (HILIC/C18) Extract->LCMS Data Isotopologue Analysis (Correct for Nat. Abundance) LCMS->Data

Figure 2: Generalized LC-MS Flux Workflow.

References
  • Comparison of 13C Isotopic Tracers for Metabolic Flux Analysis. Source: Metallo, C. M., et al. (2011).[7] Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Link:[Link]

  • Tyrosine Catabolism and Pathway Mapping. Source: Reactome Pathway Database. Tyrosine Catabolism. Link:[Link]

  • Dopamine Synthesis and Decarboxylation Mechanisms. Source: Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of Biochemistry and Biophysics. Link:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking L-Tyrosine (2,3-13C2; 15N) Against Other Stable Isotope Standards

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the integrity of your results hinges on the quality of your internal standards. In stable isotope dilution (SID)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the integrity of your results hinges on the quality of your internal standards. In stable isotope dilution (SID) analysis, the choice of an internal standard is paramount, as it directly impacts the accuracy, precision, and reliability of the quantification of endogenous analytes.[1][2] This guide provides an in-depth technical comparison of L-Tyrosine (2,3-13C2; 15N) with other commonly used stable isotope standards for L-Tyrosine, supported by experimental protocols and data presentation frameworks.

The Foundational Role of Stable Isotope Standards in Quantitative Analysis

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] This is because they share near-identical physicochemical properties with the analyte of interest, differing only in mass.[2] This similarity ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[2][4] By adding a known concentration of the SIL internal standard to a sample, any variability introduced during sample preparation, such as extraction losses, and analytical variability, can be corrected for by calculating the ratio of the analyte's signal to the internal standard's signal.[1][2]

L-Tyrosine, a non-essential amino acid, is a precursor to several key biological molecules, including neurotransmitters and thyroid hormones, making its accurate quantification critical in many areas of research.[3]

A Comparative Analysis of L-Tyrosine Stable Isotope Standards

The ideal stable isotope standard should have a sufficient mass shift from the endogenous analyte to prevent isotopic interference, exhibit high isotopic and chemical purity, and demonstrate stability throughout the analytical process. Here, we compare L-Tyrosine (2,3-13C2; 15N) with other commercially available stable isotope-labeled L-Tyrosine standards.

Standard Labeling Mass Shift (vs. unlabeled) Potential Advantages Potential Considerations
L-Tyrosine (2,3-13C2; 15N) 2 x ¹³C, 1 x ¹⁵N+3 DaSpecific labeling at non-exchangeable positions. Minimal risk of label loss.Lower mass shift compared to more heavily labeled variants.
L-Tyrosine (¹³C₉, ¹⁵N) 9 x ¹³C, 1 x ¹⁵N+10 DaLarge mass shift minimizes any potential for isotopic overlap.[5]Higher cost of synthesis.
L-Tyrosine-d2 2 x ²H (D)+2 DaCost-effective synthesis.Potential for H/D exchange. Possible chromatographic shift relative to the unlabeled analyte, which could lead to differential matrix effects.[2]
L-Tyrosine (ring-¹³C₆) 6 x ¹³C+6 DaLabeling on the stable aromatic ring.Potential for in-source fragmentation leading to loss of the label if not on the core structure being monitored.

Causality Behind Experimental Choices:

  • Why ¹³C and ¹⁵N are preferred over Deuterium (²H): While deuterium labeling is often more economical, it can sometimes lead to a slight shift in chromatographic retention time compared to the non-deuterated analyte.[2] This can be problematic if the analyte and internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, thereby compromising accurate correction. ¹³C and ¹⁵N labels, being heavier, do not typically cause a discernible chromatographic shift, making them the more robust choice for complex biological matrices.[2]

  • The Significance of Label Position: The labels in L-Tyrosine (2,3-13C2; 15N) are placed on the stable backbone of the molecule. This is a critical consideration, as labels on more labile positions could be lost during sample preparation or in the mass spectrometer's ion source, rendering the internal standard ineffective.

  • Mass Shift and Isotopic Purity: A larger mass shift, as seen in L-Tyrosine (¹³C₉, ¹⁵N), is generally desirable to move the internal standard's signal away from the natural isotopic distribution of the unlabeled analyte, thus preventing any potential for signal overlap and interference.[5] High isotopic purity is also crucial to ensure that the internal standard solution does not contain a significant amount of the unlabeled analyte, which would artificially inflate the measured concentration.

Experimental Workflow for Benchmarking L-Tyrosine Stable Isotope Standards

This section outlines a detailed, step-by-step methodology for a head-to-head comparison of L-Tyrosine (2,3-13C2; 15N) and an alternative, such as L-Tyrosine (¹³C₉, ¹⁵N), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Spike human plasma with a known concentration of unlabeled L-Tyrosine prep2 Add a fixed concentration of each stable isotope standard to separate aliquots prep1->prep2 prep3 Protein precipitation with ice-cold methanol prep2->prep3 prep4 Centrifugation to pellet proteins prep3->prep4 prep5 Supernatant transfer and evaporation prep4->prep5 prep6 Reconstitution in mobile phase prep5->prep6 lc Reversed-phase liquid chromatography separation prep6->lc ms Tandem mass spectrometry detection (MRM mode) lc->ms data1 Calculate the peak area ratio of analyte to internal standard ms->data1 data2 Construct calibration curves for each standard data1->data2 data3 Determine accuracy and precision for each standard data2->data3

Experimental workflow for benchmarking stable isotope standards.
Detailed Protocol

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a common and effective method for removing the bulk of proteins from biological fluids like plasma, which can interfere with the analysis and foul the LC-MS system.[6]

  • Procedure:

    • Into a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma.

    • Spike the plasma with a known concentration of unlabeled L-Tyrosine standard solution.

    • Add 20 µL of the internal standard solution (e.g., L-Tyrosine (2,3-13C2; 15N) or the alternative standard) at a concentration of 10 µg/mL in methanol.

    • Add 400 µL of ice-cold methanol to precipitate the proteins.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Rationale: LC separates the analytes of interest from other components in the sample matrix, while tandem MS provides highly selective and sensitive detection. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

  • LC Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure the separation of L-Tyrosine from other amino acids and matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example for a Triple Quadrupole MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Unlabeled L-Tyrosine: Precursor m/z 182.1 -> Product m/z 136.1

      • L-Tyrosine (2,3-13C2; 15N): Precursor m/z 185.1 -> Product m/z 139.1

      • L-Tyrosine (¹³C₉, ¹⁵N): Precursor m/z 192.1 -> Product m/z 145.1

    • Collision energies and other instrument parameters should be optimized for each transition.

3. Data Analysis and Performance Evaluation

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled L-Tyrosine and a constant concentration of the internal standard. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x) is typically used.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Analyze multiple replicates of these QC samples.

    • Accuracy is determined by comparing the measured concentration to the known concentration and is expressed as a percentage.

    • Precision is the measure of the variability of the measurements and is expressed as the coefficient of variation (%CV).

  • Matrix Effect Evaluation:

    • Compare the peak area of the internal standard in a reconstituted extract of a blank matrix to its peak area in a neat solution at the same concentration.

    • A significant difference indicates the presence of ion suppression or enhancement. The ideal internal standard will track and correct for this effect.

Visualizing the L-Tyrosine Metabolic Pathway

The accurate quantification of L-Tyrosine is often crucial for metabolic flux analysis, where researchers trace the flow of atoms through metabolic pathways.

G Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine hydroxylase Melanin Melanin Tyr->Melanin Thyroid_Hormones Thyroid Hormones Tyr->Thyroid_Hormones Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified metabolic pathway of L-Tyrosine.

Conclusion and Recommendations

The selection of a stable isotope standard is a critical decision in quantitative bioanalysis. While L-Tyrosine (2,3-13C2; 15N) offers a robust and reliable option with minimal risk of label instability, alternatives with a higher mass shift, such as L-Tyrosine (¹³C₉, ¹⁵N), may provide an advantage in minimizing any potential for isotopic interference, albeit at a higher cost. Deuterated standards, while economical, should be used with caution due to the potential for chromatographic shifts that can compromise accuracy in complex matrices.

Ultimately, the choice of the optimal internal standard depends on the specific requirements of the assay, including the complexity of the sample matrix, the required level of accuracy and precision, and budgetary considerations. A thorough validation, as outlined in this guide, is essential to ensure the chosen standard performs adequately for the intended application.

References

  • Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • Muñoz-Piñeiro, A., et al. (2011). Quantification of protein calibrants by amino acid analysis using isotope dilution mass spectrometry. Analytical Biochemistry, 408(1), 127-134.
  • Burton, I. W., & Harding, D. R. (2012). Validation of amino acid analysis methods. In Amino Acid Analysis (pp. 3-14). Humana Press.
  • Fenselau, C. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of the American Society for Mass Spectrometry, 19(12), 1747-1754.
  • Thompson, G. N., et al. (1989). Whole body protein kinetics using Phe and Tyr tracers: an evaluation of the accuracy of approximated flux values. The American journal of physiology, 256(5 Pt 1), E639-E647.

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Comparative

A Researcher's Guide to Confirming the Absence of Label Scrambling in L-Tyrosine (2,3-¹³C₂; ¹⁵N) Experiments

For researchers in drug development, metabolomics, and proteomics, the integrity of stable isotope-labeled compounds is paramount for generating reliable and reproducible data. When employing L-Tyrosine (2,3-¹³C₂; ¹⁵N) a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, metabolomics, and proteomics, the integrity of stable isotope-labeled compounds is paramount for generating reliable and reproducible data. When employing L-Tyrosine (2,3-¹³C₂; ¹⁵N) as a tracer, it is crucial to confirm the absence of "label scrambling" – the metabolic redistribution of isotopes to unintended positions within the molecule. This guide provides a comprehensive comparison of analytical methodologies to validate the positional integrity of your labeled L-Tyrosine, ensuring the accuracy of your experimental findings. We will delve into the causality behind experimental choices and present self-validating protocols.

The Specter of Label Scrambling: Why Verification is Non-Negotiable

Isotopically labeled amino acids are powerful tools for tracing metabolic pathways and quantifying protein dynamics.[] However, the cell's intricate metabolic machinery can sometimes inadvertently rearrange these labels. In the case of L-Tyrosine, the primary concern is the potential for transamination, a common metabolic reaction.[2][3] The reversible nature of transamination can lead to the removal of the ¹⁵N-labeled amino group and its replacement with an unlabeled nitrogen atom, effectively "scrambling" the ¹⁵N label. While the ¹³C labels on the backbone are generally more stable, their integrity must also be verified, especially in long-term cell culture experiments where unforeseen metabolic activities might occur.[]

Comparative Analysis of Analytical Techniques

Both NMR and MS are powerful techniques for elucidating the structure of molecules and the position of isotopic labels. However, they offer different and complementary information.[4]

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyTandem Mass Spectrometry (MS/MS)
Principle Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio of a molecule and its fragments, revealing its elemental composition and structure.
Strengths - Non-destructive.- Provides unambiguous confirmation of label position.- Quantitative.- High sensitivity, requiring smaller sample amounts.- High throughput.- Can identify and quantify labeled compounds in complex mixtures.
Weaknesses - Lower sensitivity compared to MS.- Can be time-consuming.- Destructive.- Infers label position from fragmentation patterns, which can sometimes be ambiguous.- Quantification can be more complex.
Best For Definitive confirmation of label position in a pure standard.High-throughput screening and analysis of labeled compounds in biological matrices.

Experimental Validation Protocols

To ensure the integrity of your L-Tyrosine (2,3-¹³C₂; ¹⁵N), we recommend a two-pronged approach utilizing both NMR and MS/MS.

Part 1: Definitive Positional Verification by NMR Spectroscopy

NMR spectroscopy is the gold standard for determining the precise location of isotopic labels within a molecule. By analyzing the correlations between different nuclei, we can create a "fingerprint" of the molecule and confirm that the ¹³C and ¹⁵N labels are in their intended positions.

  • Sample Preparation: Dissolve a sufficient amount of L-Tyrosine (2,3-¹³C₂; ¹⁵N) in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 5-10 mM.

  • Acquire a 1D ¹H Spectrum: This initial spectrum will confirm the presence and purity of the L-Tyrosine.

  • Acquire a 2D ¹H-¹³C HSQC Spectrum: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly attached to carbon atoms. For L-Tyrosine (2,3-¹³C₂; ¹⁵N), we expect to see correlations for the protons attached to the ¹³C-labeled C2 and C3 positions. The absence of correlations to other carbon atoms confirms the specificity of the ¹³C labeling.[5][6]

  • Acquire a 2D ¹H-¹⁵N HSQC Spectrum: This experiment correlates protons directly attached to nitrogen atoms. We expect to see a single correlation corresponding to the proton on the ¹⁵N-labeled amine group.[7] The chemical shift of this correlation will confirm the presence of the ¹⁵N label at the amino group.

The resulting 2D NMR spectra should show specific cross-peaks that confirm the label positions.

NMR_Validation

Table 1: Expected NMR Chemical Shifts for L-Tyrosine (2,3-¹³C₂; ¹⁵N)

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Expected ¹⁵N Chemical Shift (ppm)
Hα (on C2)~3.93--
Hβ (on C3)~3.05, ~3.20--
C2-~59.0-
C3-~38.4-
NH~7.5 (exchangeable)-~30-40

Note: Chemical shifts can vary slightly depending on solvent and pH.[8][9]

Part 2: High-Sensitivity Scrambling Assessment by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a highly sensitive technique that can detect even minor instances of label scrambling. By fragmenting the parent molecule and analyzing the masses of the resulting fragments, we can deduce the location of the isotopic labels.

  • Sample Preparation: Prepare a dilute solution of L-Tyrosine (2,3-¹³C₂; ¹⁵N) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

  • Liquid Chromatography (LC): Separate the L-Tyrosine from any potential impurities using a suitable LC column (e.g., C18).

  • Mass Spectrometry (MS): Introduce the eluted L-Tyrosine into the mass spectrometer and acquire a full scan MS spectrum to confirm the mass of the intact molecule (m/z 185.08).

  • Tandem Mass Spectrometry (MS/MS): Isolate the parent ion (m/z 185.08) and subject it to collision-induced dissociation (CID). Acquire the MS/MS spectrum of the resulting fragments.

The fragmentation pattern of L-Tyrosine is well-characterized.[10][11] By analyzing the masses of the fragment ions, we can confirm the location of the ¹³C and ¹⁵N labels.

MS_Validation

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of L-Tyrosine (2,3-¹³C₂; ¹⁵N)

Fragment IonExpected m/z (No Scrambling)OriginImplication of Correct Mass
[M+H-H₂O]⁺167.07Loss of waterConfirms overall composition
[M+H-HCOOH]⁺139.08Loss of formic acidConfirms ¹³C at C2 and ¹⁵N at the amino group
Immonium ion90.06C₂H₄¹³C¹⁵NH₂⁺Confirms ¹³C at C2 and ¹⁵N at the amino group
Tropylium-like ion107.05C₇H₇O⁺Confirms no ¹³C or ¹⁵N scrambling to the aromatic ring

The presence of fragment ions with these specific m/z values provides strong evidence that the isotopic labels are located at their intended positions. Any significant deviation from this pattern would suggest the occurrence of label scrambling.

Addressing Potential Metabolic Scrambling in Cell Culture

When using L-Tyrosine (2,3-¹³C₂; ¹⁵N) in cell culture, it is advisable to perform a preliminary experiment to assess the stability of the labels in your specific cell line and media conditions.[12]

  • Incubate: Culture your cells in a medium containing L-Tyrosine (2,3-¹³C₂; ¹⁵N) for a duration representative of your planned experiments.

  • Extract: Harvest the cells and extract the intracellular amino acids.

  • Analyze: Analyze the extracted amino acids by LC-MS/MS as described above.

  • Compare: Compare the fragmentation pattern of the intracellular L-Tyrosine with that of a pure standard.

Any significant differences in the fragmentation patterns would indicate that label scrambling is occurring under your experimental conditions.

Conclusion

Confirming the absence of label scrambling is a critical step in ensuring the validity of research conducted with isotopically labeled compounds. By employing a combination of high-resolution NMR and sensitive MS/MS techniques, researchers can be confident in the positional integrity of their L-Tyrosine (2,3-¹³C₂; ¹⁵N) tracer. The protocols and comparative data presented in this guide provide a robust framework for this essential validation process, ultimately leading to more reliable and impactful scientific discoveries.

References

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

  • Tamuliene, J., Romanova, L., Vukstich, V., & Snegursky, A. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D, 75(8), 246. Retrieved from [Link]

  • Fan, T. W.-M., & Lane, A. N. (2011). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Molecular Biology, 708, 237-269. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 2D 1H-13C HSQC. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • University of Chicago. (n.d.). UChicago Experiment Guides. NMR Facility – Chemistry Department. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vogels, J. T., van der Laan, J. W., Thijssen, S., de Boer, D., & van der Greef, J. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of Chromatography B, 877(1-2), 65-70. Retrieved from [Link]

  • NAN Consortium. (2024). HSQC_CT_13C_ali.nan. Protocols.io. Retrieved from [Link]

  • F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). HRMS/MS spectrum with fragmentation pattern of the tyrosine adduct of Novichock A-234 (m/z 386.1839). Retrieved from [Link]

  • Innovagen. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Retrieved from [Link]

  • Houde, D., Arroll, T., & Hunt, A. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(11), 2735-2743. Retrieved from [Link]

  • Thompson, G. N. (1996). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 126(10 Suppl), 2581S–2591S. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Bristow, A. W. T. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

  • Tonelli, M., et al. (2011). Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross-peaks in proteins. Journal of Biomolecular NMR, 51(3), 345-353. Retrieved from [Link]

  • PubChem. (n.d.). Tyrosine Metabolism. National Center for Biotechnology Information. Retrieved from [Link]

  • Kay, L. E. (n.d.). The use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Lewis Kay's group at the University of Toronto. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). NOVEL METHODS OF TANDEM MASS SPECTROMETRY IN LIFE SCIENCES. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine aminotransferase. Retrieved from [Link]

  • Hubrecht Institute. (n.d.). In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity. Retrieved from [Link]

  • StudyRare. (2021, August 28). Tyrosine Metabolism - A Clever Mnemonic! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical liquid chromatography-tandem mass spectrometry chromatograms of.... Retrieved from [Link]

  • University of Washington. (n.d.). Stable Isotope Labeling Strategies. UWPR. Retrieved from [Link]

Sources

Validation

reproducibility of metabolic flux data using L-Tyrosine (2,3-13C2; 15N)

A Comparative Guide to L-Tyrosine (2,3-13C2; 15N) Executive Summary Reproducibility in metabolic flux analysis (MFA) is often compromised not by the instrument, but by the tracer's inability to distinguish between compet...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to L-Tyrosine (2,3-13C2; 15N)

Executive Summary

Reproducibility in metabolic flux analysis (MFA) is often compromised not by the instrument, but by the tracer's inability to distinguish between competing pathways. In tyrosine metabolism, the dichotomy between neurosynthesis (catecholamines) and catabolic energy generation (fumarate/acetoacetate) presents a unique challenge.

This guide evaluates L-Tyrosine (2,3-13C2; 15N) as a superior alternative to the standard Uniformly Labeled (U-13C) variant for specific pathway interrogation. Unlike U-13C Tyrosine, which creates complex mass isotopomer distributions (MIDs) upon ring cleavage, the (2,3-13C2; 15N) isotopologue offers a "binary" readout:

  • Retention of 15N confirms direct conversion to catecholamines (Dopamine/Epinephrine).

  • Loss of 15N (with retention of 13C) quantifies transamination flux into the TCA cycle.

Part 1: The Tracer Profile & Mechanistic Logic

To understand why this specific isotopologue improves reproducibility, we must analyze the atomic fate of the label during metabolic processing.

Structural Logic
  • C1 (Carboxyl): Unlabeled. This carbon is lost as CO2 during the decarboxylation step to Dopamine. Labeling this position would result in signal loss for neuro-metabolites.

  • C2 (α-Carbon) & C3 (β-Carbon): 13C-Labeled.[1] These form the ethyl backbone of dopamine and tyramine.

  • Amine Nitrogen: 15N-Labeled. This is the critical fidelity marker.

Comparative Analysis: Target Tracer vs. Alternatives
FeatureL-Tyrosine (2,3-13C2; 15N) L-Tyrosine (U-13C9; 15N) L-Tyrosine (1-13C)
Dopamine Signal M+3 (Clean Shift)M+8 (Complex MID)M+0 (Signal Lost)
Transamination Check Yes (Loss of 15N)Yes (Loss of 15N)No
Ring Cleavage Noise Low (Ring unlabeled)High (Ring fragments interfere)N/A
Cost Efficiency HighLowHigh
Primary Utility Pathway Branching (Anabolic vs. Catabolic)Total Carbon FateDecarboxylation Rates

Expert Insight: The U-13C variant often suffers from "isotopic dilution" where recycled ring carbons from protein degradation obscure the de novo flux signal. The (2,3-13C2) backbone is far more robust against this background noise.

Part 2: Metabolic Mapping (Visualization)

The following diagram illustrates the divergent fates of the tracer. Note how the 15N label acts as a gatekeeper: if the pathway moves right (Transamination), the N is lost. If it moves down (Hydroxylation), the N is retained.

TyrosineFate Tyrosine L-Tyrosine (2,3-13C2; 15N) [M+3] TH Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH TAT Tyrosine Aminotransferase (Catabolic Entry) Tyrosine->TAT DOPA L-DOPA (13C2, 15N) [M+3] TH->DOPA HPP 4-OH-Phenylpyruvate (13C2 Only) [M+2] (15N Lost to Glutamate) TAT->HPP -15N (Transamination) Dopamine Dopamine (13C2, 15N) [M+3] (C1 Lost as CO2) DOPA->Dopamine DOPA Decarboxylase (-CO2) Homogentisate Homogentisate (13C2) HPP->Homogentisate Fumarate Fumarate/Acetoacetate (TCA Entry) Homogentisate->Fumarate Ring Cleavage

Figure 1: Divergent metabolic fate of L-Tyrosine (2,3-13C2; 15N). Green path indicates neurotransmitter synthesis (N retention); Red/Yellow path indicates catabolism (N loss).

Part 3: The "Self-Validating" Protocol

Reproducibility in LC-MS flux analysis is 80% sample preparation and 20% instrumentation. The following protocol includes specific "Checkpoints" to validate the data integrity.

Reagents
  • Tracer Media: Tyrosine-free DMEM/RPMI reconstituted with L-Tyrosine (2,3-13C2; 15N) at physiological concentration (0.4 mM).

  • Quench Solution: 80:20 Methanol:Water (HPLC Grade), pre-chilled to -80°C.

  • Internal Standard: L-Tyrosine-d4 (Ring-d4) added to the quench solution (NOT the media).

Step-by-Step Workflow

1. Steady-State Labeling (The Pulse)

  • Seed cells to 70% confluence.

  • Wash 2x with warm PBS to remove unlabeled tyrosine.

  • Add Tracer Media .

  • Timepoint: For catecholamines, 4-6 hours is sufficient. For protein turnover, 24+ hours is required.

2. Metabolism Quenching (Critical Step)

  • Checkpoint 1: Do not trypsinize. Metabolism changes within seconds of detachment.

  • Place culture dish on a bed of dry ice.

  • Aspirate media rapidly (<5 seconds).

  • Immediately flood with -80°C Quench Solution (1 mL per 10cm dish).

  • Scrape cells into the cold solvent.

3. Extraction & Phase Separation

  • Vortex vigorously for 10 seconds.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant to a new glass vial.

  • Checkpoint 2 (The Spike): If quantifying absolute concentration, spike the supernatant with a known concentration of unlabeled dopamine to calculate recovery efficiency.

4. LC-MS/MS Analysis

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required. C18 columns poorly retain polar catecholamines.

  • Mobile Phase: A: 10mM Ammonium Formate in Water (pH 3.0); B: Acetonitrile.

  • MS Mode: Positive Electrospray Ionization (ESI+).

Part 4: Data Interpretation & Reproducibility Metrics

To validate your experiment, compare your results against these expected mass shifts. Any deviation suggests contamination or instrument calibration error.

Table 1: Expected Mass Transitions
MetaboliteFormula (Unlabeled)Monoisotopic Mass (M+0)Tracer Mass (M+3)Diagnostic Fragment
L-Tyrosine C9H11NO3181.07184.07 136 -> 139 (Loss of COOH)
L-DOPA C9H11NO4197.07200.07 Retains 13C2, 15N
Dopamine C8H11NO2153.08156.08 M+3 (Definitive)
HPP C9H8O4180.04182.04 M+2 (Loss of 15N)
Troubleshooting Reproducibility Issues
  • Issue: High M+0 Signal in Dopamine.

    • Cause: Incomplete washout of unlabeled media or high protein degradation (autophagy) releasing unlabeled tyrosine.

    • Fix: Increase wash steps; shorten labeling time to capture initial flux rather than steady state.

  • Issue: M+2 Signal in Dopamine.

    • Cause: 15N label loss via reversible transamination before decarboxylation.

    • Significance: This indicates that the Tyrosine -> HPP <-> Tyrosine cycle is active. This is biologically significant data, not an error.

Part 5: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Media Tyrosine-Free Media + Tracer (0.4mM) Cells Adherent Cells (70% Confluence) Media->Cells Pulse Quench Rapid Quench (-80°C MeOH) Cells->Quench < 5 sec Extract Centrifuge (14k x g, 4°C) Quench->Extract LCMS HILIC LC-MS/MS (ESI+) Extract->LCMS Supernatant Data Flux Calculation (M+3 vs M+2 Ratio) LCMS->Data

Figure 2: Optimized LC-MS Workflow for Tyrosine Flux Analysis.

References
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[2] [Link]

  • Yuan, J., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols. [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Mass Isotopomer Distribution Analysis of L-Tyrosine (2,3-¹³C₂; ¹⁵N) Metabolites

This guide provides an in-depth comparison of analytical methodologies for conducting Mass Isotopomer Distribution Analysis (MIDA) using the dual-labeled tracer L-Tyrosine (2,3-¹³C₂; ¹⁵N). Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for conducting Mass Isotopomer Distribution Analysis (MIDA) using the dual-labeled tracer L-Tyrosine (2,3-¹³C₂; ¹⁵N). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to metabolic flux analysis.

The Principle and Power of Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis, or MIDA, is a powerful technique that utilizes stable isotope tracers to measure the synthesis and turnover rates of biological molecules in vivo.[1] The core principle involves introducing a labeled precursor and then using mass spectrometry to measure the relative abundances of the resulting mass isotopomers in a product molecule.[1][2] By applying combinatorial probability models, MIDA allows researchers to solve the "precursor-product problem": determining the isotopic enrichment of the true biosynthetic precursor pool from the product's isotopomer pattern alone.[1][3] This enables the calculation of key kinetic parameters, such as the fractional synthesis rate (FSR), which represents the fraction of newly synthesized molecules in a given pool.[1][2]

The L-Tyrosine (2,3-¹³C₂; ¹⁵N) tracer is particularly informative. The dual labeling of both the carbon backbone (¹³C₂) and the amino group (¹⁵N) allows for a nuanced dissection of its metabolic fate. This specific labeling pattern enables researchers to distinguish between pathways involving the entire amino acid (e.g., protein synthesis) and those involving only the carbon skeleton after transamination.[4]

Metabolic Fate of L-Tyrosine

L-Tyrosine is a semi-essential aromatic amino acid synthesized in mammals from phenylalanine.[5][6] It serves as a critical precursor for several biologically vital compounds.[7] Understanding these pathways is essential for interpreting tracer data.

  • Protein Synthesis: Tyrosine is directly incorporated into proteins.

  • Catecholamine Synthesis: It is the precursor for dopamine, which is then converted to norepinephrine and epinephrine.[6][8][9] This pathway is rate-limited by the enzyme tyrosine hydroxylase.[5][6]

  • Thyroid Hormone Synthesis: Tyrosine residues on the protein thyroglobulin are iodinated to form triiodothyronine (T3) and thyroxine (T4).[8]

  • Melanin Synthesis: In melanocytes, tyrosine is oxidized to produce melanin pigments.[5][8]

  • Catabolism: Tyrosine can be degraded into fumarate (a Tricarboxylic Acid (TCA) cycle intermediate) and acetoacetate (a ketone body), making it both glucogenic and ketogenic.[7]

The diagram below illustrates the primary metabolic pathways for L-Tyrosine and the fate of the isotopic labels from L-Tyrosine (2,3-¹³C₂; ¹⁵N).

Tyrosine_Metabolism cluster_precursor Tracer Input cluster_pathways Metabolic Fates L-Tyr L-Tyrosine (2,3-¹³C₂; ¹⁵N) Protein Protein Synthesis L-Tyr->Protein Full Label Incorporation DOPA L-DOPA L-Tyr->DOPA Tyrosine Hydroxylase Degradation Catabolism (p-hydroxyphenylpyruvate) L-Tyr->Degradation Tyrosine Transaminase (¹⁵N lost) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Melanin Melanin DOPA->Melanin Catecholamines Norepinephrine/ Epinephrine Dopamine->Catecholamines TCA Fumarate (¹³C₂) Degradation->TCA Ketone Acetoacetate (¹³C₂) Degradation->Ketone

Caption: Metabolic pathways of L-Tyrosine showing the fate of isotopic labels.

Comparative Analysis of Analytical Platforms: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision point in MIDA study design. Each platform has distinct advantages and requires specific sample handling considerations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory. Amino acids are polar and non-volatile; derivatization is required to increase volatility and thermal stability.[10]Optional. Generally not required, allowing for a more direct analysis of native compounds.[11]
Sample Prep More complex and time-consuming due to the required derivatization steps (e.g., silylation, acylation).[12][13]Simpler workflow, typically involving protein precipitation followed by direct injection.[14][15]
Analytes Best suited for volatile and thermally stable compounds. The derivatization process can be optimized for specific amino acids.Broader applicability for a wide range of metabolites, including those that are thermally labile or non-volatile.
Separation Excellent chromatographic resolution is often achieved with long capillary columns, separating isomers effectively.[13]High-efficiency separation using various column chemistries (e.g., Reversed-Phase, HILIC). HILIC is often preferred for polar amino acids.[13]
Sensitivity High sensitivity, particularly in Selected Ion Monitoring (SIM) mode.Generally offers very high sensitivity and specificity, especially with tandem MS (MS/MS) in Selected Reaction Monitoring (SRM) mode.[11]
Throughput Can be lower due to longer run times and multi-step sample preparation.Higher throughput is often achievable due to faster chromatography and simpler sample preparation.[14]
Robustness Derivatization can introduce variability. However, established methods are very reliable.[12]Robust and widely used in clinical and high-throughput settings. Less prone to variability from chemical reactions.
Instrumentation Widely available and generally less expensive than LC-MS/MS systems.Higher initial capital cost but offers greater flexibility and specificity for complex biological samples.

Experimental Protocols & Workflows

A successful MIDA experiment relies on meticulous execution from sample collection to data analysis. The following workflow and protocols represent best practices in the field.

MIDA_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_analysis Data Analysis Collect 1. Sample Collection (e.g., Plasma, Tissue) Quench 2. Quench Metabolism & Precipitate Protein Collect->Quench Extract 3. Extract Metabolites (Supernatant) Quench->Extract Deriv 4a. Derivatization (e.g., Silylation) Extract->Deriv For GC-MS LCMS_Run 4b. LC-MS/MS Analysis Extract->LCMS_Run For LC-MS/MS GCMS_Run 5a. GC-MS Analysis Deriv->GCMS_Run Acquire 6. Acquire Mass Spectra (Full Scan or SIM/SRM) GCMS_Run->Acquire LCMS_Run->Acquire Correct 7. Correct for Natural Isotope Abundance Acquire->Correct Calculate 8. Calculate Precursor Enrichment (p) & Fractional Synthesis Rate (FSR) Correct->Calculate

Caption: General experimental workflow for MIDA studies.

Protocol 1: Plasma Sample Preparation

This protocol is a foundational step for both GC-MS and LC-MS/MS analysis. The objective is to quench metabolic activity, remove interfering proteins and lipids, and extract the target amino acids.

  • Sample Collection: Collect whole blood in EDTA-containing tubes.[16]

  • Plasma Separation: Centrifuge the blood at 3,000-3,500 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.[16][17]

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 400 µL of ice-cold methanol (or an acetonitrile/methanol mixture) to precipitate proteins.[15] This high ratio of organic solvent ensures efficient protein removal.

    • Vortex vigorously for 30 seconds.

  • Metabolite Extraction:

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. Avoid disturbing the protein pellet.

  • Drying: Dry the supernatant completely using a centrifugal vacuum evaporator (e.g., SpeedVac) or a gentle stream of nitrogen. The dried extract is now ready for derivatization (GC-MS) or reconstitution (LC-MS/MS).

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

Silylation is a common and robust method for derivatizing amino acids. This protocol uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates stable TBDMS derivatives.

Causality: Derivatization is necessary because amino acids are zwitterionic and have low volatility, making them unsuitable for direct GC analysis. The TBDMS group replaces active hydrogens on amine, carboxyl, and hydroxyl groups, neutralizing polarity and increasing volatility.[10]

  • Reagent Preparation: Use anhydrous acetonitrile as the solvent. Ensure MTBSTFA reagent is fresh and has been protected from moisture.

  • Derivatization Reaction:

    • To the dried metabolite extract from Protocol 1, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Vortex thoroughly to dissolve the extract.

    • Heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization.[18] Optimal time and temperature may need to be determined empirically for specific metabolites.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. The TBDMS derivatives are relatively stable, but analysis within 24 hours is recommended.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a direct analysis of the extracted metabolites, leveraging the specificity of tandem mass spectrometry.

Causality: This method avoids derivatization, reducing sample preparation time and potential sources of error. Hydrophilic Interaction Liquid Chromatography (HILIC) is often chosen because it provides better retention for polar compounds like amino acids compared to standard reversed-phase columns.[13]

  • Sample Reconstitution:

    • To the dried metabolite extract from Protocol 1, add 100 µL of a suitable reconstitution solvent (e.g., 80% acetonitrile in water). The solvent should be compatible with the initial mobile phase conditions.

    • Vortex and centrifuge briefly to pellet any insoluble debris.

  • Chromatography:

    • Column: A HILIC column (e.g., amide or silica-based).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease it to elute the polar amino acids.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Operate the mass spectrometer in full scan mode to capture the entire mass isotopomer distribution of tyrosine and its metabolites. The mass range should be set to cover the unlabeled (M+0) through the fully labeled species. High-resolution MS can be advantageous for resolving closely spaced isotopologues.[19]

Conclusion and Recommendations

The choice between GC-MS and LC-MS/MS for MIDA of L-Tyrosine metabolites depends on the specific research question, available instrumentation, and desired throughput.

  • GC-MS is a powerful and reliable technique, especially when high chromatographic resolution is needed to separate isomers. It is a cost-effective choice if the lab has established and validated derivatization protocols.

  • LC-MS/MS offers higher throughput, simpler sample preparation, and broader applicability to a wider range of metabolites, making it ideal for larger-scale metabolomics studies and for analyzing thermally sensitive compounds.[14]

Regardless of the platform, a successful MIDA study requires careful planning, meticulous sample handling, and a solid understanding of the underlying biochemical and analytical principles. This guide provides the foundational knowledge and validated protocols to empower researchers to generate high-quality, reproducible data in their metabolic investigations.

References

  • National Center for Biotechnology Information. (2019). Tyrosine Metabolism | Pathway - PubChem. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?[Link]

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. PubMed. [Link]

  • Wikipedia. Tyrosine. [Link]

  • DAV University. Metabolism of tyrosine and phenylalanine. [Link]

  • Kaspar, H., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. PubMed. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Iglesias, J. A., et al. (2016). A simplified calculation procedure for mass isotopomer distribution analysis (MIDA) based on multiple linear regression. PubMed. [Link]

  • Fiehn, O., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. PMC. [Link]

  • Agilent. Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

  • Frontiers. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. [Link]

  • National Center for Biotechnology Information. Stable Isotope Traces: Technological Tools that have Emerged. In Modern Analytical Methodologies in Technology and Food Development. [Link]

  • Small Molecule Pathway Database. (2013). Phenylalanine and Tyrosine Metabolism. [Link]

  • Kelleher, J. K., & Masterson, T. M. (1999). Measuring protein synthesis by mass isotopomer distribution analysis (MIDA). PubMed. [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • Thompson, G. N. (2012). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC - NIH. [Link]

  • MetwareBio. LC-MS VS GC-MS: What's the Difference. [Link]

  • Frontiers. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. [Link]

  • Liu, G., et al. (2021). Isotope tracing in health and disease. PMC - NIH. [Link]

  • Examine. (2025). Research Breakdown on L-Tyrosine. [Link]

  • ResearchGate. (2012). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. [Link]

  • MetwareBio. Metabolomics Sample Preparation FAQ. [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?[Link]

  • protocols.io. (2024). Plasma/serum sample preparation for untargeted MS-based metabolomic. [Link]

  • MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of L-TYROSINE (2,3-13C2; 15N)

Introduction: Demystifying Stable Isotopes in Chemical Waste Management In modern research, stable isotope-labeled compounds like L-TYROSINE (2,3-13C2; 15N) are indispensable tools for tracing metabolic pathways and quan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Demystifying Stable Isotopes in Chemical Waste Management

In modern research, stable isotope-labeled compounds like L-TYROSINE (2,3-13C2; 15N) are indispensable tools for tracing metabolic pathways and quantifying proteins with high precision.[1][][3] A common point of confusion, however, is the proper management and disposal of waste containing these materials. This guide provides a definitive, procedure-based framework for the safe and compliant disposal of L-Tyrosine labeled with the stable, non-radioactive isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

The central principle guiding this protocol is this: stable isotopes are not radioactive. Unlike their radioactive counterparts (e.g., ¹⁴C or ³H), ¹³C and ¹⁵N do not decay or emit radiation.[4][5] Consequently, they pose no radiological hazard, and no specialized radiological precautions are required for their handling or disposal.[4][] The disposal procedure is therefore dictated entirely by the chemical properties of L-Tyrosine itself and the overarching federal and institutional regulations for laboratory chemical waste.

This document provides researchers, lab managers, and drug development professionals with the necessary operational and safety information to manage this waste stream confidently and in full compliance with regulatory standards.

Part 1: Hazard Characterization and Risk Assessment

A thorough understanding of the compound's properties is the foundation of any safe disposal plan. The disposal protocol is based on the inherent chemical hazards of L-Tyrosine, not the isotopic labels.

The Nature of L-TYROSINE (2,3-13C2; 15N)
  • Chemical Identity: L-Tyrosine is a non-essential amino acid.[7] The isotopically labeled version is chemically identical to its unlabeled counterpart, differing only in the mass of specific atoms.[]

  • Radiological Profile: The compound is labeled with stable isotopes ¹³C and ¹⁵N. These are naturally occurring, non-radioactive isotopes.[1] Therefore, waste containing this compound is not classified as radioactive waste.[4][] It should not be segregated or disposed of with radioactive materials.

  • Chemical Hazard Profile: According to multiple Safety Data Sheets (SDS), L-Tyrosine is a non-flammable, non-combustible solid.[8][9] Its primary hazards are associated with irritation. It is classified as causing skin and serious eye irritation and may cause respiratory tract irritation upon inhalation of dust.[8][9][10][11]

Quantitative Hazard Summary

For quick reference, the key safety data for L-Tyrosine is summarized below. This information is synthesized from representative Safety Data Sheets (SDS).

Hazard AttributeDescriptionSource / Citation
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[8][10][11]
Physical State White crystalline powder[8]
Solubility Slightly soluble in water; soluble in alkaline solutions; insoluble in alcohol.[8][9]
Stability Stable under normal conditions. Avoid contact with strong oxidizers.[9][12]
Combustibility Non-flammable, non-combustible solid.[8][9]
Transport Regulation Not regulated as a hazardous material for transport.[8][13]

Part 2: Regulatory Framework for Chemical Disposal

Disposal of any laboratory chemical is governed by a hierarchy of regulations. It is essential to operate within this framework to ensure safety and compliance.

  • Federal Regulations: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[14][15] The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including chemical handling and waste management, under standards like the Laboratory Standard (29 CFR 1910.1450).[16]

  • Institutional Governance: Crucially, all disposal activities must be conducted in accordance with your institution's specific Chemical Hygiene Plan (CHP) and under the guidance of your Environmental Health & Safety (EH&S) department. Your EH&S office provides the final, authoritative guidance on waste container types, labeling specifics, and pickup schedules.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of waste L-TYROSINE (2,3-13C2; 15N).

Step 1: Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling L-Tyrosine waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9][11]

  • Hand Protection: Nitrile or other chemically resistant gloves.[9]

  • Body Protection: A standard laboratory coat.[9]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing.

  • Designate as Chemical Waste: Treat L-TYROSINE (2,3-13C2; 15N) as a non-hazardous chemical waste.

  • Avoid Co-mingling:

    • DO NOT mix with radioactive waste. This is the most common and costly error associated with stable isotope compounds.[]

    • DO NOT mix with incompatible chemicals, such as strong oxidizing agents.[9]

    • DO NOT dispose of in regular trash or down the sewer system.[14]

    • Solid waste (e.g., contaminated weigh paper, gloves) should be collected separately from liquid waste (e.g., solutions containing the compound).

Step 3: Containerization

All waste must be collected in appropriate, sealed containers at or near the point of generation, a practice known as a Satellite Accumulation Area (SAA).[17][18]

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or aqueous solutions).[15][19] The container must be in good condition with no leaks or damage.[14]

  • Keep Closed: The waste container must be securely closed at all times, except when actively adding waste.[9]

Step 4: Labeling

Accurate labeling is a strict regulatory requirement.

  • Use an Official Waste Tag: Obtain a hazardous waste tag from your institution's EH&S department.

  • Complete All Fields: Fill out the tag completely and legibly.

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: Write out the full chemical name: "L-TYROSINE (2,3-13C2; 15N)" . Do not use abbreviations. List any solvents or other chemicals present in the container, along with their concentrations.

    • Hazard Statement: Mark as "Irritant." Do not mark as "Radioactive."

Step 5: Storage and Final Disposal
  • Satellite Accumulation: Store the labeled, sealed container in your designated SAA within the lab, under the control of laboratory personnel.[17][18]

  • Request Pickup: Once the container is full or you are finished generating this waste stream, follow your institutional procedure to request a waste pickup from the EH&S department or their designated contractor. They will transport it to a Central Accumulation Area (CAA) before final disposal.[17]

Part 4: Decontamination Procedures

Any equipment or surfaces that have come into contact with L-Tyrosine must be decontaminated.

  • Glassware and Non-Porous Surfaces:

    • Wear appropriate PPE.

    • Remove all visible powder residue by wiping with a damp cloth or paper towel. Dispose of the towel as solid chemical waste.

    • Wash the glassware or surface thoroughly with a standard laboratory detergent and water.[20]

    • Rinse with deionized water.

    • Allow to air dry completely.[20]

  • Spill Cleanup:

    • Wear appropriate PPE.

    • Gently sweep or wipe up the spilled solid material to avoid creating dust.[8][21]

    • Place the collected material and cleanup supplies into a sealed bag or container.[8][9]

    • Label the container as chemical waste as described in Part 3, Step 4.

    • Wash the spill site with soap and water once the material has been removed.[8][9]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing L-TYROSINE (2,3-13C2; 15N) waste from generation to disposal.

DisposalWorkflow start Waste Generated (L-TYROSINE (2,3-13C2; 15N)) ppe Step 1: Don Appropriate PPE start->ppe risk_assessment Is the waste mixed with a hazardous substance (e.g., flammable solvent, corrosive)? ppe->risk_assessment non_haz_path Treat as Non-Hazardous Chemical Waste risk_assessment->non_haz_path No haz_path Treat as Hazardous Waste (Follow protocol for mixture) risk_assessment->haz_path Yes segregate Step 2: Segregate Waste (Solid vs. Liquid) DO NOT mix with radioactive waste non_haz_path->segregate haz_path->segregate containerize Step 3: Place in a compatible, sealed waste container segregate->containerize label Step 4: Affix and complete EH&S Waste Label (Specify full chemical name) containerize->label store Step 5: Store in Lab's Satellite Accumulation Area (SAA) label->store pickup Step 6: Request Pickup by EH&S for Final Disposal store->pickup

Caption: Disposal workflow for L-TYROSINE (2,3-13C2; 15N).

Conclusion

The proper disposal of L-TYROSINE (2,3-13C2; 15N) is a straightforward process when guided by a clear understanding of its chemical nature. By recognizing that the stable isotopic labels do not confer radioactivity, researchers can avoid unnecessary and costly disposal procedures. Adherence to standard chemical waste protocols, as outlined in this guide and mandated by your institution's Environmental Health & Safety department, ensures a safe laboratory environment and maintains regulatory compliance. Always prioritize safety, proper labeling, and segregation to uphold the highest standards of laboratory practice.

References

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  • REGULATION OF LABORATORY WASTE - American Chemical Society. (2025). [Link]

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  • SAFETY DATA SHEET: L-TYROSINE - Ajinomoto. (2003). [Link]

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  • Specific Instruction for Isotope Research Waste - University of Pittsburgh. [Link]

  • L-TYROSINE FOR BIOCHEMISTRY - Loba Chemie. (2023). [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024). [Link]

  • Safety Data Sheet - DC Fine Chemicals. (2024). [Link]

  • Decontamination Protocols for Lab Equipment - Aport. (2025). [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization - American Instrument Exchange. (2025). [Link]

  • Collection & Prep - Stable Isotopes in Nature Laboratory. [Link]

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